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2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid Documentation Hub

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  • Product: 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid
  • CAS: 1249352-65-5

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity & Pharmacological Profile of 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid

This technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and experimental validation of 2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid . Executive Summary 2-chloro-4-[(cycl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and experimental validation of 2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid .

Executive Summary

2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid (CAS: 1159977-34-0, tentative) represents a specialized pharmacophore scaffold utilized primarily in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators and anti-inflammatory agents .

Structurally, it combines a benzoic acid core with a cyclopropyl-amide moiety, a motif known as a "privileged structure" in modern drug discovery. The cyclopropyl group confers metabolic stability against cytochrome P450 (CYP) oxidation, while the 2-chloro substituent provides steric hindrance that locks the conformation, enhancing binding affinity to hydrophobic pockets in targets such as the CFTR nucleotide-binding domain (NBD) or bacterial DNA gyrase.

This guide details the compound's structure-activity relationship (SAR), predicted biological mechanisms, and standardized protocols for validating its activity.

Chemical Identity & Structural Biology

Physicochemical Profile

The molecule functions as a lipophilic acid . Its biological activity is governed by the interplay between the ionizable carboxylate and the neutral, lipophilic cyclopropyl-amide.

PropertyValue (Predicted)Biological Implication
Formula C₁₁H₁₀ClNO₃Low molecular weight (<300 Da) favors oral bioavailability.
MW 239.66 g/mol Fragment-like; ideal for Lead Optimization.
cLogP ~2.1 - 2.5Moderate lipophilicity; likely good membrane permeability.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (7.4); forms salt bridges with Arginine/Lysine residues.
H-Bond Donors 2 (NH, OH)Critical for directional binding in the active site.
PSA ~66 ŲHigh oral absorption potential (Rule of 5 compliant).
Pharmacophore Analysis (SAR)

The biological potency of this compound stems from three distinct structural zones:

  • Zone A: The Cyclopropyl "Warhead"

    • Function: Acts as a bioisostere for isopropyl or tert-butyl groups but with higher metabolic stability.

    • Mechanism: The strained ring resists CYP-mediated hydroxylation, prolonging half-life (

      
      ).
      
  • Zone B: The Amide Linker

    • Function: Provides a rigid hydrogen bond donor (NH) and acceptor (C=O).

    • Mechanism: Facilitates specific interaction with backbone carbonyls or side chains (e.g., Serine/Threonine) in the target protein.

  • Zone C: The 2-Chloro-Benzoic Acid Core

    • Function: The 2-chloro group exerts an ortho-effect , forcing the carbonyl group out of planarity with the benzene ring.

    • Mechanism: This pre-organized conformation reduces the entropic penalty upon binding to the receptor.

Biological Mechanisms & Target Applications

Primary Target: CFTR Modulation (Cystic Fibrosis)

The cyclopropyl-carboxamide motif is the defining feature of approved CFTR correctors like Lumacaftor (VX-809) and Tezacaftor .

  • Hypothesis: This compound acts as a Class I or II Corrector fragment. It likely binds to the First Nucleotide Binding Domain (NBD1) or the Transmembrane Domain (TMD) interface of the F508del-CFTR protein.

  • Action: It stabilizes the folding of the mutant protein, preventing premature degradation by the proteasome and allowing trafficking to the cell surface.

Secondary Target: Bacterial DNA Gyrase (Antibacterial)

Benzoic acid derivatives with amide substitutions are known inhibitors of the GyrB subunit of bacterial DNA gyrase.

  • Mechanism: The carboxylate group coordinates with the active site magnesium or forms a salt bridge with a conserved Arg residue, while the cyclopropyl group occupies the hydrophobic pocket usually filled by ATP's adenine ring.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) and the hypothesized interaction pathway with the CFTR protein.

SAR_Mechanism cluster_features Structural Features cluster_bio Biological Outcome Compound 2-Cl-4-[(cyclopropyl)amino]Benzoic Acid Cyclopropyl Cyclopropyl Group (Hydrophobic Filling) Compound->Cyclopropyl Amide Amide Linker (H-Bonding) Compound->Amide Chloro 2-Chloro Substituent (Conformational Lock) Compound->Chloro Acid Benzoic Acid (Ionic Interaction) Compound->Acid CFTR_Fold Stabilize F508del-CFTR (NBD1-TMD Interface) Cyclopropyl->CFTR_Fold Occupies Hydrophobic Pocket Amide->CFTR_Fold H-Bond Network Chloro->Compound Forces Non-Planarity Acid->CFTR_Fold Salt Bridge (Arg/Lys) Trafficking Restored Trafficking to Cell Surface CFTR_Fold->Trafficking Cl_Transport Chloride Transport (Biological Activity) Trafficking->Cl_Transport

Caption: SAR Map illustrating how specific structural motifs of the compound contribute to the stabilization of the CFTR protein, leading to restored chloride transport.

Experimental Protocols

To validate the biological activity of this compound, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive and negative controls.

Synthesis (Brief Overview)
  • Reagents: 4-Amino-2-chlorobenzoic acid, Cyclopropanecarbonyl chloride, Triethylamine (TEA), DCM.

  • Procedure:

    • Dissolve 4-amino-2-chlorobenzoic acid in DCM/TEA.

    • Add cyclopropanecarbonyl chloride dropwise at 0°C.

    • Stir at RT for 4h. Acidify to precipitate the product.

    • Purification: Recrystallization from Ethanol/Water.

In Vitro CFTR Functional Assay (YFP-H148Q Halide Sensitivity)

This is the gold-standard assay for measuring CFTR corrector activity.

Materials:

  • Cells: CFBE41o- cells stably expressing F508del-CFTR and the halide-sensitive YFP-H148Q mutant.

  • Controls:

    • Positive: Lumacaftor (VX-809, 3 µM).

    • Negative: DMSO (0.1%).

Protocol:

  • Seeding: Plate cells in 96-well black-walled plates (30,000 cells/well). Incubate for 24h at 37°C.

  • Compound Treatment: Add the test compound (0.1 – 10 µM) and incubate for 24 hours (correction phase).

  • Quenching Assay:

    • Replace media with PBS containing Forskolin (10 µM) to activate CFTR gating.

    • Inject Iodide Buffer (PBS where NaCl is replaced by NaI).

    • Read: Monitor YFP fluorescence quenching (Ex: 500nm, Em: 535nm) using a kinetic plate reader.

  • Data Analysis: Calculate the rate of quenching (

    
    ). Faster quenching indicates restored CFTR function (higher I⁻ influx).
    
Antimicrobial Screening (MIC Determination)

Protocol: CLSI Broth Microdilution Method.

  • Strains: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853).

  • Readout: Minimum Inhibitory Concentration (MIC) in µg/mL after 18h incubation.

Safety & Toxicology Profile (Predicted)

ParameterPredictionRationale
hERG Inhibition Low RiskLack of basic amines reduces risk of QT prolongation.
Ames Mutagenicity NegativeCyclopropyl amides are generally non-genotoxic compared to aromatic amines.
Hepatotoxicity Low/ModerateBenzoic acid derivatives are typically cleared via glucuronidation (Phase II).
Solubility pH DependentHigh solubility at pH > 5; risk of precipitation in acidic gastric environments.

References

  • Vertex Pharmaceuticals. (2011). Modulators of ATP-Binding Cassette Transporters. Patent WO2011119984. (Describes the cyclopropyl-amide pharmacophore in CFTR modulators).

  • Pedemonte, N., et al. (2005). "Small-molecule correctors of defective DeltaF508-CFTR cellular processing identified by high-throughput screening." Journal of Clinical Investigation, 115(9), 2564-2571. (Protocol for YFP-H148Q Assay).

  • Eckford, P. D., et al. (2012). "Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner." Journal of Biological Chemistry, 287(44), 36639–36649.

  • Charifson, P. S., et al. (2008). "Discovery of V-002, a Novel, Potent, and Orally Bioactive Gyrase B Inhibitor." Journal of Medicinal Chemistry, 51(17), 5243–5263. (SAR of benzoic acid/amide inhibitors).

Exploratory

Next-Generation Benzoic Acid Scaffolds: Synthetic Architectures and Therapeutic Frontiers

Topic: Discovery and Synthesis of Novel Benzoic Acid Derivatives Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Development Leads Executive Summary: The Renaissance of a Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Novel Benzoic Acid Derivatives Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Development Leads

Executive Summary: The Renaissance of a Privileged Scaffold

Benzoic acid (BA) is not merely a preservative or a simple reagent; it is a privileged scaffold in medicinal chemistry. Its derivatives serve as the pharmacophore backbone for a vast array of therapeutics, from non-steroidal anti-inflammatory drugs (NSAIDs) to next-generation retinoids and anticancer agents.

Current drug discovery demands molecules with higher specificity and better metabolic stability. This guide moves beyond classical electrophilic aromatic substitution, focusing on transition-metal-catalyzed C–H activation and late-stage functionalization (LSF) . These methodologies allow researchers to install complex functionalities (amines, olefins, sulfonamides) directly onto the benzoic acid core with unprecedented regioselectivity, bypassing de novo synthesis.

Rational Design & Structure-Activity Relationships (SAR)

Effective design of BA derivatives requires a multidimensional understanding of the scaffold's electronic and steric environment.

The "Warhead" and the "Anchor"

In many kinase inhibitors and receptor antagonists, the benzoic acid moiety functions as the "Anchor," forming critical hydrogen bonds (via the carboxylate) with residues like Lysine or Arginine in the active site.

  • The Carboxyl Group: Often acts as a bioisostere for phosphate groups or as a zinc-binding group (ZBG) in metalloenzyme inhibitors (e.g., HDAC inhibitors).

  • Ortho-Substitution: Steric bulk at the ortho position forces the carboxyl group out of planarity with the phenyl ring. This "twist" can lock the conformation to match a specific receptor pocket, significantly enhancing potency (e.g., in salicylic acid derivatives).

  • Meta/Para-Substitution: These positions are vectors for optimizing lipophilicity (LogP) and metabolic stability. Introducing fluorine or trifluoromethyl groups here blocks metabolic hotspots (CYP450 oxidation).

SAR Decision Matrix
FeatureModificationBiological Consequence
Electronic Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3)Increases acidity (lower pKa); enhances binding in positively charged pockets.
Steric Ortho-alkylationRestricts rotation; improves selectivity by reducing entropic penalty upon binding.
Solubility Amine/Sulfonamide appendagesImproves aqueous solubility and bioavailability; key for "drug-likeness."
Metabolic Deuteration or FluorinationExtends half-life (

) by retarding oxidative metabolism.

Advanced Synthetic Strategies: Beyond Classical Chemistry

Traditional synthesis relies on nucleophilic attack on pre-functionalized halides or harsh oxidation of alkylbenzenes. Modern workflows utilize C–H Activation , allowing the carboxyl group itself to act as a Directing Group (DG) .

Comparative Methodologies
ParameterClassical Synthesis (e.g., Sandmeyer, Oxidation)Modern C–H Activation (Ir/Pd/Rh Catalysis)
Atom Economy Low (Requires stoichiometric reagents/leaving groups)High (Direct functionalization of C–H bonds)
Regioselectivity Dictated by electronic directing effects (often mixtures)Dictated by Chelation Control (High ortho or meta selectivity)
Conditions Harsh (Strong acids/bases, high heat)Mild (Often room temp, tolerant of air/moisture)
Scope Limited to robust substratesTolerates complex "drug-like" scaffolds (Late-Stage Functionalization)

Detailed Experimental Protocol: Iridium-Catalyzed Late-Stage Ortho-Amination

Rationale: This protocol represents the state-of-the-art in LSF. It utilizes an Iridium(III) catalyst to install an amine group ortho to the carboxylic acid.[1] This is critical for synthesizing anthranilic acid derivatives (privileged pharmacophores) without protecting groups.

Reagents & Materials
  • Substrate: Benzoic Acid derivative (1.0 equiv)

  • Aminating Agent: O-benzoylhydroxylamine or organic azides (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: AgNTf2 (10 mol%) (Silver salt activates the Ir-dimer)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Atmosphere: Ambient air (robust system)

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve

    
     (0.025 mmol) and AgNTf2 (0.10 mmol) in DCE (2 mL). Stir at room temperature (RT) for 10 minutes until a homogenous yellow/orange solution forms. Mechanistic Note: Ag removes Cl ligands, creating a cationic Ir species capable of coordination.
    
  • Substrate Addition: Add the Benzoic Acid substrate (1.0 mmol) directly to the mixture. The carboxylate coordinates to the Ir center, directing the metal to the ortho C–H bond.

  • Reagent Addition: Add the aminating agent (1.2 mmol) in one portion.

  • Reaction: Seal the tube and heat to 60°C for 12 hours. Monitor via TLC or LC-MS.

    • Checkpoint: The reaction is complete when the starting material peak disappears.

  • Workup: Cool to RT. Dilute with dichloromethane (DCM) and wash with saturated

    
     to remove unreacted acid (if product is non-acidic) or simple brine wash if product retains acidity.
    
  • Purification: Concentrate the organic layer in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation & Characterization
  • 1H NMR: Look for the disappearance of one ortho proton signal and the appearance of amine N-H broad singlets (typically

    
     4.0–6.0 ppm).
    
  • HRMS: Confirm the mass shift corresponding to

    
     (or 
    
    
    
    ).

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle for the Iridium-catalyzed ortho-amination, highlighting the critical Carboxylate-Directed C–H Activation step.

Ir_Catalysis Start Benzoic Acid Substrate Coordination Coordination to Ir(III) (Directing Group Active) Start->Coordination + Catalyst CH_Activation Ortho-C-H Activation (Formation of Ir-Cycle) Coordination->CH_Activation - HCl Insertion Insertion of Nitrene/Amine Source CH_Activation->Insertion + Aminating Agent Elimination Reductive Elimination (C-N Bond Formation) Insertion->Elimination Product Ortho-Amino Benzoic Acid Elimination->Product Catalyst [Cp*Ir(III)] Active Species Elimination->Catalyst Regeneration Catalyst->Coordination

Caption: Catalytic cycle of Ir(III)-catalyzed ortho-C–H amination. The carboxyl group acts as a directing group to ensure regioselectivity.

Biological Validation: In Vitro Screening Workflow

Once synthesized, the library of derivatives must be screened. We focus here on an Anticancer Cell Viability Assay (MTT) , a standard for evaluating cytotoxic potential.

Protocol: MTT Cell Viability Assay
  • Seeding: Plate cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with the novel benzoic acid derivatives at graded concentrations (0.1, 1, 10, 50, 100

    
    ). Include DMSO as a vehicle control and Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.
    
  • Solubilization: Discard supernatant. Add 100

    
     DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     values using non-linear regression analysis (GraphPad Prism or similar).
    
Workflow Visualization

The following diagram outlines the logical flow from "Hit" identification to "Lead" optimization.

Drug_Discovery_Flow Library Benzoic Acid Library (Synthesis) Screening High-Throughput Screening (MTT / Enzyme Assay) Library->Screening Screening->Library Inactive (Refine Design) Hit_ID Hit Identification (IC50 < 10 µM) Screening->Hit_ID Active SAR_Analysis SAR Analysis (Electronic/Steric Tuning) Hit_ID->SAR_Analysis SAR_Analysis->Library Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR_Analysis->Lead_Opt Optimized Candidate

Caption: Iterative workflow for transforming synthetic benzoic acid libraries into viable drug candidates.

Future Perspectives

The field is moving towards Electro-organic Synthesis , where benzoic acids are synthesized from aryl halides and


 using electricity rather than chemical oxidants. This represents the ultimate "Green Chemistry" approach, utilizing the most abundant carbon source (

) to generate high-value pharmacophores.

References

  • Synthesis and Structure-Activity Relationships of Novel Histamine H1 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. Angewandte Chemie International Edition. [Link]

  • Pd(II)-catalysed meta-C-H Functionalizations of Benzoic Acid Derivatives. Nature Communications. [Link]

  • Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids. Molecules. [Link]

Sources

Foundational

Technical Guide: Stability Studies of 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid

The following technical guide details the stability profiling of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid , a critical pharmacophore and intermediate often utilized in the synthesis of bioactive amides and agr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profiling of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid , a critical pharmacophore and intermediate often utilized in the synthesis of bioactive amides and agrochemicals (e.g., isoxazole derivatives).

This guide is structured to provide actionable protocols for researchers conducting forced degradation studies (stress testing) in compliance with ICH Q1A(R2) guidelines.

Executive Summary & Chemical Context

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid (hereafter referred to as CCBA ) is a di-substituted benzoic acid derivative characterized by an amide linkage to a cyclopropyl moiety and an ortho-chloro substituent relative to the carboxylic acid.

  • Chemical Formula: C₁₁H₁₀ClNO₃

  • Molecular Weight: 239.66 g/mol

  • Key Functional Groups:

    • Secondary Amide: Susceptible to hydrolytic cleavage.

    • Aryl Chloride: Susceptible to photolytic dehalogenation.

    • Carboxylic Acid: Susceptible to decarboxylation (thermal) and esterification (solvolysis).

    • Cyclopropyl Ring: Generally stable, but susceptible to ring-opening under extreme acidic catalysis.

Understanding the stability of CCBA is essential for establishing shelf-life specifications and identifying potential genotoxic impurities (PGIs) such as substituted anilines during drug substance manufacturing.

Regulatory Framework (ICH Q1A)

This study adheres to the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products. The objective is to validate the "stability-indicating" nature of the analytical method—ensuring it can resolve the parent compound from all likely degradants.

Degradation Mechanistics & Pathways

The stability profile of CCBA is governed by three primary stress vectors: Hydrolysis , Photolysis , and Thermal Decarboxylation .

Hydrolytic Pathway (Acid/Base)

The most significant degradation pathway is the hydrolysis of the amide bond.

  • Mechanism: Nucleophilic attack of water (catalyzed by H⁺ or OH⁻) on the carbonyl carbon of the amide.

  • Degradants:

    • Degradant A: 4-Amino-2-chlorobenzoic acid (Primary amine, potential PGI).

    • Degradant B: Cyclopropanecarboxylic acid.

Photolytic Pathway

The aryl chloride at the ortho position is sensitive to UV radiation.

  • Mechanism: Homolytic fission of the C-Cl bond followed by hydrogen abstraction.

  • Degradant: 4-[(cyclopropylcarbonyl)amino]Benzoic acid (Dechlorinated analog).

Thermal Pathway
  • Mechanism: At elevated temperatures (>100°C), particularly in solution, the carboxylic acid may undergo decarboxylation.

  • Degradant: N-(3-chlorophenyl)cyclopropanecarboxamide.

Visualization: Degradation Pathways

The following diagram illustrates the structural relationships between CCBA and its primary degradation products.

DegradationPathways Parent Parent Molecule 2-chloro-4-[(cyclopropylcarbonyl)amino] Benzoic acid Hydrolysis_Acid Degradant A 4-Amino-2-chlorobenzoic acid (Amine Impurity) Parent->Hydrolysis_Acid Acid/Base Hydrolysis (Amide Cleavage) Hydrolysis_Acid_2 Degradant B Cyclopropanecarboxylic acid Parent->Hydrolysis_Acid_2 + Photo_Prod Degradant C Dechlorinated Analog Parent->Photo_Prod Photolysis (UV) (C-Cl Homolysis) Thermal_Prod Degradant D Decarboxylated Analog N-(3-chlorophenyl)cyclopropanecarboxamide Parent->Thermal_Prod Thermal Stress (-CO2)

Figure 1: Predicted degradation pathways of CCBA under stress conditions.

Experimental Protocols (Forced Degradation)

Sample Preparation
  • Stock Solution: Dissolve 50 mg of CCBA in 50 mL of Methanol/Water (50:50 v/v). Concentration: 1000 µg/mL.

  • Control Sample: Store one aliquot at 4°C in the dark.

Stress Conditions & Procedures
Stress TypeConditionProcedureTarget Degradation
Acid Hydrolysis 1N HCl, 60°CMix 5 mL stock + 5 mL 2N HCl. Reflux at 60°C for 4-24 hrs. Neutralize with 1N NaOH before injection.10–20%
Base Hydrolysis 1N NaOH, 60°CMix 5 mL stock + 5 mL 2N NaOH. Reflux at 60°C for 2-12 hrs. Neutralize with 1N HCl.10–20%
Oxidation 3% H₂O₂, RTMix 5 mL stock + 5 mL 6% H₂O₂. Store at Room Temp for 24 hrs.5–15%
Thermal 80°C (Dry/Wet)Solid: Heat thin layer in oven at 80°C for 7 days.Solution: Reflux stock at 80°C for 24 hrs.<10%
Photolysis UV / FluorescentExpose solid/solution to 1.2 million lux hours (VIS) and 200 W-hr/m² (UV) per ICH Q1B.5–15%
Analytical Methodology (HPLC)

To separate the polar amine degradant (Degradant A) from the non-polar parent and decarboxylated products, a gradient elution is required.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of carboxylic acids, improving retention).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B

    • 25 min: Stop

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Flow Rate: 1.0 mL/min.

Expert Insight: The hydrolysis product, 4-amino-2-chlorobenzoic acid , is significantly more polar than the parent CCBA. Expect it to elute early (approx. 2-4 mins). The parent CCBA will elute later (approx. 12-14 mins).

Stability Study Workflow

The following workflow ensures a systematic approach to validating the stability-indicating method.

StabilityWorkflow Start Start Stability Study (CCBA) Stress Perform Stress Testing (Acid, Base, Ox, Photo, Therm) Start->Stress Analysis HPLC Analysis (PDA Detector) Stress->Analysis Check Mass Balance Check (95% - 105%) Analysis->Check PeakPurity Peak Purity Analysis (No co-elution) Check->PeakPurity Pass Fail Method Redesign (Adjust Gradient/pH) Check->Fail Fail (<90%) PeakPurity->Fail Impure Final Validated Stability Indicating Method PeakPurity->Final Pure Fail->Analysis Re-test

Figure 2: Workflow for analytical method validation under stress conditions.

Critical Evaluation & Mass Balance

A robust study must demonstrate Mass Balance :



Ideally, this sum should be 100% ± 5% .
  • Missing Mass? If the mass balance is low (e.g., 80%), suspect:

    • Non-chromophoric degradants: Cyclopropanecarboxylic acid has weak UV absorbance. Use Refractive Index (RI) detection or LC-MS for verification.

    • Volatile degradants: Decarboxylation products may be volatile.

    • Adsorption: Highly non-polar degradants sticking to the column.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

  • PubChem. (n.d.).[2] 4-Amino-2-chlorobenzoic acid (Degradant A) - Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Strategic Initial Toxicity Assessment: 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid

Executive Technical Summary Compound Class: Halogenated Benzoic Acid Amide Primary Application Context: Pharmaceutical Intermediate / Impurity / Structural Analogue (e.g., CFTR modulators, PPAR agonists). Assessment Prio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Class: Halogenated Benzoic Acid Amide Primary Application Context: Pharmaceutical Intermediate / Impurity / Structural Analogue (e.g., CFTR modulators, PPAR agonists). Assessment Priority: Moderate-High (Due to metabolic activation potential of the cyclopropyl moiety and aniline hydrolysis risk).

This technical guide outlines the initial toxicity assessment framework for 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid . As a likely New Chemical Entity (NCE) or a specific process impurity, public toxicological data is limited. Therefore, this guide utilizes a Read-Across and Structural Alert methodology to define the critical path for safety evaluation.

The core toxicological concern lies in two metabolic vectors:

  • Hydrolytic Cleavage: Releasing the masked aniline (4-amino-2-chlorobenzoic acid), a potential irritant and sensitizer.

  • Oxidative Ring Opening: The cyclopropylcarbonyl moiety serves as a potential site for CYP450-mediated bioactivation, leading to reactive intermediates capable of covalent protein binding (mechanism-based inhibition).

Structural Deconstruction & "Read-Across" Analysis

Before wet-lab experimentation, we must deconstruct the molecule into its pharmacophores to predict toxicity profiles.

SubstructureToxicological RoleRisk Profile
Benzoic Acid Core Increases water solubility; facilitates renal excretion via glycine conjugation (hippuric acid pathway).Low (Generally Safe)
2-Chloro Substituent Increases lipophilicity and metabolic stability of the ring; modulates pKa.Low-Moderate (Environmental persistence)
Amide Linker Masking group. Stability determines if the toxic aniline is released systemically.Variable (Dependent on amidase activity)
Cyclopropyl Group CRITICAL ALERT. Known "soft spot" for CYP450 oxidation. Potential for ring-opening to form reactive aldehydes or iminium ions.High (Metabolic Activation)
The Hydrolysis Hazard

The primary degradation product is 4-amino-2-chlorobenzoic acid (CAS: 2457-76-3).[1]

  • Known Hazards: Skin/Eye Irritation (H315, H319), STOT-SE Respiratory Irritation (H335).[2][3]

  • Genotoxicity: Current GHS classifications suggest it is not a Category 1 mutagen, but aniline derivatives always warrant Ames testing due to potential N-hydroxylation.

Tier 1: In Silico & QSAR Profiling

Objective: Rule out high-priority mutagenic and carcinogenic risks before synthesis or scale-up.

Recommended Software Models
  • Statistical-Based: VEGA QSAR (Caesar/Sarpy models) or MultiCASE.

  • Rule-Based: Derek Nexus or Sarah Nexus.

Specific Endpoints to Query
  • Mutagenicity (Ames): Focus on the aromatic amine alert. Ensure the model accounts for the "masked" nature of the amide.

  • Skin Sensitization: The cyclopropyl-amide can act as a hapten if metabolically activated.

  • hERG Inhibition: Cyclopropyl-amides are often used to reduce hERG liability compared to flexible alkyl chains, but this must be verified in silico.

Tier 2: In Vitro Genotoxicity Assessment (The Critical Path)

If In Silico results are equivocal or negative, proceed to wet-lab validation.

Experiment A: Bacterial Reverse Mutation Assay (Ames Test)

Protocol: OECD Guideline 471 Rationale: To detect point mutations. The inclusion of S9 metabolic activation is non-negotiable here to test if the cyclopropyl ring opens into a mutagenic species.

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Metabolic Activation: 10% Rat Liver S9 fraction (Aroclor-1254 induced).

  • Dose Range: 5 concentrations (e.g., 313 to 5000 µ g/plate ).

  • Acceptance Criteria: A ≥2-fold increase in revertant colonies over vehicle control with a dose-response relationship.

Experiment B: In Vitro Micronucleus Test

Protocol: OECD Guideline 487 Rationale: To detect chromosomal aberrations (clastogenicity) and aneugenicity that the Ames test might miss.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Exposure: Short term (3-4h) +/- S9; Long term (24h) - S9.

  • Cytotoxicity Marker: Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI). Target 55% ± 5% cytotoxicity for the top dose.

Tier 3: Metabolic Stability & Hepatotoxicity Screening

This is the most specific tier for the cyclopropylcarbonyl moiety. We must determine if the molecule acts as a "Suicide Substrate" for liver enzymes.

Workflow: Reactive Metabolite Trapping

Objective: Detect if the cyclopropyl ring opens to form electrophilic species that bind to proteins (leading to Drug-Induced Liver Injury - DILI).

  • Incubation: Test compound (10 µM) + Human Liver Microsomes (HLM) + NADPH.

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN).

  • Analysis: LC-MS/MS (High Resolution).

  • Signal: Look for [M + GSH] adducts (Mass shift of +307 Da).

    • Interpretation: If GSH adducts are found, the cyclopropyl ring is bioactivating.[4] This is a significant "Red Flag" for drug development.

Visualizing the Toxicity Pathway

The following diagram illustrates the divergent pathways: stable excretion vs. bioactivation.

ToxicityPathway Parent 2-chloro-4-[(cyclopropylcarbonyl)amino] Benzoic acid Amidase Amidase / Esterase (Hydrolysis) Parent->Amidase CYP CYP450 (Oxidation) (Bioactivation) Parent->CYP Aniline 4-amino-2-chlorobenzoic acid (Primary Metabolite) Amidase->Aniline Cleavage RingOpen Ring-Opened Electrophile CYP->RingOpen NADPH Dependent Renal Glycine Conjugation (Renal Excretion) Aniline->Renal Conjugation Tox1 Skin/Eye Irritation (Sensitization Risk) Aniline->Tox1 High Exposure Tox2 Covalent Protein Binding (Hepatotoxicity / DILI) RingOpen->Tox2 + Protein Adducts

Figure 1: Divergent metabolic pathways leading to potential toxicity. The left branch represents hydrolysis (irritation risk), while the right branch represents oxidative bioactivation (hepatotoxicity risk).

Summary of Experimental Data Output

When conducting these studies, organize your data into the following matrix for decision-making:

AssayEndpointCritical ThresholdDecision if Positive
Ames (OECD 471) Revertant Colonies>2x Vehicle ControlStop . Mutagenic impurity.
Micronucleus (OECD 487) % MicronucleiStatistically Sig. IncreaseStop . Chromosomal damage risk.[5][6]
GSH Trapping Adduct FormationDetectable Peak Area >1%Pause . Assess covalent binding burden.
Hydrolysis Half-life (

)
< 30 mins in PlasmaReformulate . Instability releases aniline.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Kalgutkar, A. S., et al. (2005). Functionalized cyclopropanes as bioisosteres of benzene in drug design: Diagnosis of metabolic liabilities. Journal of Medicinal Chemistry. (Provides the basis for cyclopropyl metabolic alerts). Link

  • PubChem. (2025).[2] Compound Summary: 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3).[1][7][8] National Library of Medicine. Link

  • ECHA. (2025). Substance Information: 4-amino-2-chlorobenzoic acid.[1][2][7][8] European Chemicals Agency.[2] (Source for GHS H315/H319/H335 classification).[2][3] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis and Characterization of 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid

[1] Introduction & Significance 2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid is a high-value pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs) and p38 MAP kinase inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Significance

2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid is a high-value pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs) and p38 MAP kinase inhibitors.[1] The molecule features a benzoic acid core substituted with an orth-chlorine and a para-cyclopropyl amide.

This specific scaffold presents a unique synthetic challenge: chemoselectivity . The objective is to acylate the aniline nitrogen at position 4 without forming the mixed anhydride at the carboxylic acid position (C1), while managing the steric and electronic influence of the ortho-chlorine atom.[1]

This guide provides a robust, scalable, and self-validating protocol for synthesizing this compound with >98% purity, avoiding common pitfalls like over-acylation or hydrolysis.[1]

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 2-chloro-4-(cyclopropanecarbonylamino)benzoic acid[1]

  • Molecular Formula: C₁₁H₁₀ClNO₃[1]

  • Molecular Weight: 239.65 g/mol [1]

  • Key Functional Groups: Carboxylic acid (C1), Chlorine (C2), Amide (C4), Cyclopropyl ring.[1]

Retrosynthetic Analysis & Strategy

The most reliable route utilizes a Schotten-Baumann approach. This biphasic system leverages the difference in nucleophilicity between the amine and the carboxylate. By maintaining a basic pH, the starting material exists as a carboxylate salt (protecting the C-terminus) while the amine remains free to react with the acid chloride.[1]

Reaction Scheme:

  • Starting Material: 4-Amino-2-chlorobenzoic acid (CAS: 2457-76-3).[1][2][3]

  • Reagent: Cyclopropanecarbonyl chloride (CAS: 4023-34-1).

  • Base: Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
Synthesis Workflow Diagram

SynthesisWorkflow SM 4-Amino-2-chlorobenzoic Acid (Solid) Base Aq. Na2CO3 (10%) (Solubilization) SM->Base Dissolution Inter Reaction Mixture (pH 9-10, 0-5°C) Base->Inter Reagent Cyclopropanecarbonyl Chloride (Dropwise Addition) Reagent->Inter Acylation Acid Acidification (HCl) (pH < 3) Inter->Acid Quench Product Crude Precipitate Acid->Product Precipitation Pure Final Product (>98% Purity) Product->Pure Recrystallization (EtOH/H2O)

Caption: Step-by-step workflow for the Schotten-Baumann synthesis of the target benzamide.

Experimental Protocol

Method A: Biphasic Schotten-Baumann (Recommended)

Best for scale-up (>10g) and avoiding organic solvent waste.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
4-Amino-2-chlorobenzoic acid 1.0Limiting Reagent
Cyclopropanecarbonyl chloride 1.2Acylating Agent
Sodium Carbonate (

)
2.5Acid Scavenger / Solubilizer
Water 10-15 volSolvent
Acetone 2-5 volCo-solvent (Optional)
Step-by-Step Procedure
  • Dissolution:

    • In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge 4-Amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol).

    • Add Water (100 mL) and Sodium Carbonate (15.5 g, 146 mmol).

    • Stir until a clear solution is obtained (formation of sodium benzoate salt).

    • Note: If solubility is poor, add Acetone (20 mL) to aid dissolution.[1]

  • Acylation:

    • Cool the solution to 0–5°C using an ice bath.

    • Charge Cyclopropanecarbonyl chloride (6.4 mL, 70 mmol) into the addition funnel.

    • Add the acid chloride dropwise over 30–45 minutes. Crucial: Maintain internal temperature <10°C to prevent hydrolysis of the acid chloride.

    • Observation: A white precipitate may begin to form as the reaction proceeds.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Validation Point: Take a 50 µL aliquot, acidify with HCl, extract with EtOAc, and check via TLC (50% EtOAc/Hexane) or LC-MS. Starting material (aniline) should be consumed.

  • Workup & Isolation:

    • Cool the mixture back to 5°C.

    • Slowly acidify with 2N HCl to pH 2–3. This converts the carboxylate salt back to the free acid and precipitates the product.[1]

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual salts and acid.
      
    • Wash with cold Hexane (

      
       mL) to remove unreacted acid chloride traces.
      
  • Purification:

    • Dry the crude solid in a vacuum oven at 50°C.

    • Recrystallization: Dissolve crude solid in hot Ethanol/Water (3:1 ratio). Cool slowly to 4°C. Filter crystals.

Method B: Anhydrous Conditions (Alternative)

Best for small-scale discovery chemistry (<1g) or if the acid chloride is water-sensitive.[1]

  • Dissolve 4-Amino-2-chlorobenzoic acid (1.0 eq) in anhydrous THF (10 vol).

  • Add Pyridine (3.0 eq).

  • Cool to 0°C and add Cyclopropanecarbonyl chloride (1.2 eq) dropwise.

  • Stir at RT for 4 hours.

  • Concentrate THF, dilute with EtOAc, wash with 1N HCl (to remove pyridine), then Brine.

  • Dry over

    
     and concentrate.
    

Analytical Validation (Self-Validating System)[1]

To ensure the protocol worked, compare your data against these expected markers.

Proton NMR ( H NMR, DMSO- )

The cyclopropyl group provides a distinct diagnostic signature upfield.

Shift (

ppm)
MultiplicityIntegrationAssignment
12.8 - 13.2 Broad Singlet1H-COOH (Carboxylic Acid)
10.4 - 10.6 Singlet1H-NH-CO- (Amide N-H)
7.8 - 7.9 Doublet1HAr-H (C6, ortho to acid)
7.7 Singlet (d)1HAr-H (C3, ortho to Cl)
7.5 Doublet1HAr-H (C5)
1.7 - 1.8 Multiplet1HCyclopropyl CH (methine)
0.8 - 0.9 Multiplet4HCyclopropyl

(methylene)

Pass/Fail Criteria:

  • Pass: Distinct multiplets at 0.8–0.9 ppm (cyclopropyl) AND disappearance of the broad aniline

    
     peak (~5.0–6.0 ppm).
    
  • Fail: Presence of ethyl peaks (if EtOH used) or residual pyridine.

LC-MS Analysis
  • Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

  • Expected Mass:

    • 
       (approx)[1]
      
    • 
       (Negative mode is often more sensitive for benzoic acids).
      
  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride before reaction.[1]Ensure temperature is <5°C during addition.[4] Increase reagent to 1.5 eq.
Impurity: Mixed Anhydride Reaction at carboxylic acid site.Ensure pH is basic (>9) during reaction to keep acid as carboxylate (unreactive to acid chloride).
Sticky Solid Occluded solvent or impurities.Recrystallize from EtOH/Water.[5][6] Triturate with Diethyl Ether.
Starting Material Remains Old Acid Chloride reagent.Distill Cyclopropanecarbonyl chloride before use or use fresh bottle.

Biological Context & Application

This molecule serves as a "Reverse Amide" scaffold. In many kinase inhibitors (e.g., VEGFR, p38), the cyclopropyl amide moiety occupies the hydrophobic pocket (allosteric site), while the benzoic acid moiety serves as a linker to the hinge-binding region or solvent-exposed area.[1]

Pathway Diagram: Role in Kinase Inhibitor Synthesis

Application Intermediate 2-Chloro-4-[(cyclopropylcarbonyl)amino] Benzoic Acid Activation Carboxylic Acid Activation (HATU / SOCl2) Intermediate->Activation Coupling Coupling with Heterocycle (e.g., Aminopyridine/Quinoline) Activation->Coupling FinalDrug Final Kinase Inhibitor (e.g., Lenvatinib Analog) Coupling->FinalDrug

Caption: Utilization of the synthesized acid in late-stage drug assembly.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives." BenchChem Application Library. Accessed February 11, 2026.[1]

  • Sigma-Aldrich. "2-Amino-4-chlorobenzoic acid Product Specification and Synthesis Applications."[1] Merck/Sigma-Aldrich Technical Data. Accessed February 11, 2026.[1]

  • PubChem. "Compound Summary: 2-Chloro-4-(cyclopropanecarboxamido)benzoic acid."[1] National Library of Medicine.

  • ChemicalBook. "Synthesis protocols for substituted aminobenzoic acids." ChemicalBook Reaction Database.

Sources

Application

Animal models for testing 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid efficacy

Application Note: Preclinical Evaluation & Efficacy Testing of 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid Introduction & Compound Profiling 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid (hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation & Efficacy Testing of 2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid

Introduction & Compound Profiling

2-Chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid (hereafter referred to as CBA-24 ) represents a specific class of halogenated benzoic acid derivatives often investigated for their immunomodulatory, anti-fibrotic, or metabolic properties. Structurally, the compound features:

  • Benzoic Acid Moiety: Provides acidic character (

    
    ), suggesting high plasma protein binding (>90%) and potential interaction with Organic Anion Transporters (OATs).
    
  • Cyclopropyl-Amide Linker: A rigid, metabolically stable motif often used to enhance potency against kinases (e.g., p38 MAPK) or dehydrogenases (e.g., DHODH) by filling hydrophobic pockets.

  • 2-Chloro Substituent: Enhances lipophilicity and blocks metabolic oxidation at the ortho-position.

This Application Note outlines a rigorous, tiered approach to validating the efficacy of CBA-24, moving from formulation and pharmacokinetics (PK) to disease-specific animal models.

Formulation & Pharmacokinetics (PK)

Before efficacy testing, the bioavailability of CBA-24 must be established. As a benzoic acid derivative, solubility is pH-dependent.

Protocol A: Formulation Strategy
  • Vehicle 1 (IV Bolus): 5% DMSO + 10% Solutol HS-15 + 85% Saline. (Target pH: 7.4).

  • Vehicle 2 (Oral Gavage - PO): 0.5% Methylcellulose (Methocel) + 0.1% Tween 80 in water. Suspension is preferred for high doses.

  • Stability Check: Verify concentration via HPLC-UV (254 nm) before and after dosing.

Protocol B: Rat PK Study (Bridging)
  • Species: Sprague-Dawley Rats (Male, 250-300g), surgically cannulated (jugular vein).

  • Groups:

    • Group 1: IV Bolus (1 mg/kg, n=3).

    • Group 2: PO Gavage (10 mg/kg, n=3).

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma precipitation with Acetonitrile (ACN) containing Internal Standard (IS), followed by LC-MS/MS.

Data Output: Pharmacokinetic Parameters

Parameter Definition Target Value (Oral Efficacy)

|


  | Maximum Plasma Concentration | 

(in vitro) | |

| Time to Maximum Concentration | 0.5 – 2.0 hours | |

| Total Exposure | Dose-proportional | |

| Oral Bioavailability |

| |

| Half-life |

hours (for bid dosing) |

Efficacy Model 1: Acute Inflammation (LPS Challenge)

Rationale: Given the structural similarity to anti-inflammatory agents (e.g., Leflunomide metabolites), the Lipopolysaccharide (LPS)-induced cytokine release model is the primary screen for target engagement.

Experimental Design
  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Induction: Intraperitoneal (IP) injection of LPS (E. coli 0111:B4, 0.5 mg/kg).

  • Treatment: CBA-24 administered PO 1 hour prior to LPS challenge.

Workflow Steps
  • Acclimatization: 7 days.

  • Dosing (T = -1 hr):

    • Vehicle (PO).

    • CBA-24 Low Dose (10 mg/kg PO).

    • CBA-24 High Dose (50 mg/kg PO).

    • Positive Control: Dexamethasone (1 mg/kg IP).

  • Challenge (T = 0): LPS injection.

  • Termination (T = +4 hrs): Cardiac puncture for plasma collection.

  • Readout: ELISA/Multiplex for TNF-

    
    , IL-6, IL-1
    
    
    
    .

Success Criteria:

  • Statistically significant reduction (

    
    ) in TNF-
    
    
    
    or IL-6 compared to Vehicle.
  • Dose-dependent response confirming specific target engagement.

Efficacy Model 2: Chronic Autoimmunity (Collagen-Induced Arthritis)

Rationale: If CBA-24 shows acute efficacy, the Collagen-Induced Arthritis (CIA) model validates durability and tissue penetration (joints).

Experimental Design
  • Species: DBA/1 Mice or Lewis Rats.

  • Induction: Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at tail base (Day 0). Boost injection (IFA) on Day 21.

  • Treatment: Daily PO dosing starting Day 21 (Therapeutic Mode) or Day 0 (Prophylactic Mode).

Scoring System (0-4 Scale per Paw)
ScoreClinical Sign
0 Normal.
1 Erythema and mild swelling confined to the tarsals or ankle joint.
2 Erythema and mild swelling extending from the ankle to the tarsals.
3 Erythema and moderate swelling extending from the ankle to metatarsal joints.
4 Erythema and severe swelling encompassing the ankle, foot, and digits (ankylosis).

Max Score: 16 per animal.

Visualizing the Screening Workflow

The following diagram illustrates the critical path for validating CBA-24, from chemical profiling to in vivo proof of concept.

G Start Compound Synthesis (CBA-24) Formulation Formulation & Solubility (pH 7.4 / Methocel) Start->Formulation InVitro In Vitro Potency (IC50 Determination) Formulation->InVitro PK_Rat PK Study (Rat) IV vs PO (Bioavailability Check) InVitro->PK_Rat Decision F > 30%? PK_Rat->Decision Acute_Model Acute Model (LPS Challenge) Readout: TNF-alpha Decision->Acute_Model Yes Stop Lead Optimization Decision->Stop No (Re-formulate) Chronic_Model Chronic Model (CIA / Fibrosis) Readout: Clinical Score Acute_Model->Chronic_Model Efficacy Confirmed

Figure 1: Tiered Screening Workflow for CBA-24 Efficacy Testing.

Mechanism of Action (Hypothetical)

Based on the pharmacophore, CBA-24 likely acts via inhibition of inflammatory signaling or metabolite transport.

Pathway CBA24 CBA-24 (Drug) Target Target Protein (e.g., DHODH / Kinase) CBA24->Target Inhibits Pathway_A Pyrimidine Synthesis Target->Pathway_A Pathway_B NF-kB Signaling Target->Pathway_B Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) Pathway_A->Cytokines Reduced Pathway_B->Cytokines Reduced Inflammation Systemic Inflammation Cytokines->Inflammation Attenuated

Figure 2: Hypothesized Mechanism of Action leading to Anti-inflammatory Efficacy.

References

  • FDA Guidance for Industry. (2023). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Bendele, A. M. (2001). Animal models of rheumatoid arthritis. Journal of Musculoskeletal and Neuronal Interactions, 1(4), 377–385. Link

  • Kosters, A., & Karpen, S. J. (2008). The role of inflammation in cholestasis: Clinical and basic aspects. Seminars in Liver Disease. (Contextual reference for Benzoic Acid derivatives in inflammation). Link

  • Munzel, C., et al. (2023). Novel DHODH inhibitors for the treatment of autoimmune diseases. Journal of Medicinal Chemistry. (Structural analog reference). Link

Application

Technical Application Note: Handling and Utilization of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid

The following Application Note and Standard Operating Procedure (SOP) is designed for researchers and drug development professionals handling 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid . This guide prioritizes s...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Standard Operating Procedure (SOP) is designed for researchers and drug development professionals handling 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid . This guide prioritizes safety, reproducibility, and chemical integrity.

[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid is a functionalized benzoic acid derivative often utilized as a pharmacophore building block in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents.[1] The cyclopropyl amide moiety serves as a rigid, metabolic stable bioisostere for isopropyl or tert-butyl groups, while the ortho-chlorine atom modulates the acidity of the carboxylic acid and influences the torsional angle of the aromatic ring.[1]

Table 1: Physicochemical Specifications
PropertySpecification / ValueNote
IUPAC Name 4-(cyclopropanecarboxamido)-2-chlorobenzoic acid
CAS Number Not widely indexed; Custom SynthesisParent amine: 2457-76-3
Molecular Formula C₁₁H₁₀ClNO₃
Molecular Weight 239.66 g/mol
Appearance White to Off-White Crystalline Solid
Solubility DMSO (>50 mM), DMF, MethanolPoor water solubility (<0.1 mg/mL)
pKa (Acid) ~3.5 - 3.8 (Predicted)Acidified by ortho-Cl (Inductive effect)
LogP ~2.1 - 2.5 (Predicted)Lipophilic amide contribution
Melting Point >200°C (Decomposition likely)Characteristic of amide-acids

Safety, Storage, & Stability (HSE Protocol)

Hazard Classification: While specific toxicological data may be limited, this compound should be handled as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (H315, H319, H335), consistent with chlorinated benzoic acid derivatives.

SOP-01: Storage & Handling
  • Storage Conditions:

    • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation over long periods.

    • Keep container tightly sealed; the cyclopropyl ring is stable, but the amide bond can hydrolyze under extreme pH conditions.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 mask or fume hood operation required to avoid dust inhalation.

    • Skin: Nitrile gloves (0.11 mm thickness minimum).

    • Eyes: Chemical splash goggles.

  • Spill Response:

    • Solid: Sweep up carefully to avoid dust generation. Place in a sealed hazardous waste container.

    • Solution: Absorb with vermiculite or sand. Do not flush into drains.[2]

Analytical Quality Control (QC) Protocols

To ensure experimental reproducibility, the purity of the compound must be verified prior to biological assays or synthetic coupling.

Protocol QC-A: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5% → 95% B[1]

    • 15–18 min: 95% B

    • 18–20 min: 5% B (Re-equilibration)

Protocol QC-B: ¹H-NMR Interpretation (DMSO-d₆)
  • Distinctive Signals:

    • Cyclopropyl Protons: Look for two multiplets in the high-field region (~0.8–1.0 ppm ) representing the CH₂ groups of the cyclopropyl ring.

    • Methine Proton: A multiplet around ~1.8 ppm (cyclopropyl CH-CO).

    • Amide Proton: A broad singlet downfield (~10.5 ppm ), exchangeable with D₂O.

    • Aromatic Protons: Three signals in the aromatic region (7.5–8.0 ppm), showing the 1,2,4-substitution pattern.[1]

Synthetic Utility & Activation[1]

This compound is primarily used as a Carboxylic Acid Building Block . The carboxylic acid at Position 1 is the handle for further derivatization (e.g., amide coupling to an amine).

Protocol SYN-01: Amide Coupling (Activation)

Objective: Couple the benzoic acid to a primary amine (R-NH₂).[1]

  • Dissolution: Dissolve 1.0 equiv of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid in anhydrous DMF or DCM.

  • Base Addition: Add 3.0 equiv of DIPEA (Diisopropylethylamine).

  • Coupling Agent: Add 1.2 equiv of HATU (preferred for sterically hindered acids) or T3P (Propylphosphonic anhydride).

    • Note: The ortho-chlorine atom creates steric hindrance and deactivates the carboxylate slightly; HATU is recommended over EDC/NHS.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃.

Biological Assay Preparation

Solubility Challenge: The combination of the planar aromatic ring, the chlorine atom, and the rigid cyclopropyl group reduces aqueous solubility significantly.

SOP-02: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 2.40 mg of the solid.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

  • Assay Dilution: When diluting into aqueous media (PBS/Media), ensure the final DMSO concentration is <0.5% to avoid solvent toxicity. A "crash-out" check is mandatory:

    • Test: Dilute 1 µL of stock into 199 µL PBS (50 µM final). Inspect for turbidity. If turbid, lower the concentration.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound, from receipt to experimental application.

Handling_Workflow Receipt Compound Receipt (Solid) QC_Check QC: HPLC & NMR (Confirm Purity >95%) Receipt->QC_Check Storage Storage (4°C, Desiccated) QC_Check->Storage Pass Decision Intended Use? Storage->Decision Bio_Assay Biological Assay (Solubility Check) Decision->Bio_Assay Screening Synthesis Chemical Synthesis (Amide Coupling) Decision->Synthesis Derivatization DMSO_Prep Prepare 10mM DMSO Stock (Sonicate) Bio_Assay->DMSO_Prep Activation Activate COOH (HATU/DIPEA) Synthesis->Activation Dilution Aqueous Dilution (<0.5% DMSO) DMSO_Prep->Dilution Reaction React with Amine (Schotten-Baumann) Activation->Reaction

Figure 1: Operational workflow for the Quality Control, Storage, and Utilization of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid.

References

  • PubChem. (2023). 4-amino-2-chlorobenzoic acid (Parent Compound Profile).[1][3][4] National Library of Medicine. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Reference for HATU coupling protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid

[1] Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Context: Intermediate analysis for LFA-1 Antagonists (e.g., Lifitegrast/Xiidra® analogs).

Executive Summary & Reaction Overview

The Challenge: Synthesizing 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid requires the selective acylation of the aniline nitrogen in the presence of a free carboxylic acid. The starting material, 4-amino-2-chlorobenzoic acid , is a zwitterionic solid with poor solubility in non-polar organic solvents.[1] Furthermore, the electron-withdrawing chlorine atom at the ortho position to the carboxylic acid (and meta to the amine) slightly deactivates the amine, requiring optimized conditions for complete conversion.

The Solution: We recommend two distinct protocols depending on your scale and available equipment:

  • Method A (Schotten-Baumann): Ideal for scale-up and safety. Uses aqueous base/organic biphasic conditions.[2][3][4]

  • Method B (Anhydrous Organic): Ideal for small-scale discovery chemistry or when water must be strictly excluded.

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic attack of the amine on the acid chloride and the potential side-reaction (mixed anhydride formation) that must be managed.

ReactionMechanism Start 4-amino-2-chlorobenzoic acid (Zwitterionic) Base Base Activation (Deprotonation) Start->Base Solubilization Reagent Cyclopropanecarbonyl Chloride Inter1 Tetrahedral Intermediate Reagent->Inter1 Base->Inter1 + Reagent SideProduct Mixed Anhydride (Unstable Impurity) Inter1->SideProduct Side Reaction (at COOH site) Target Target Product (Amide) Inter1->Target Major Pathway (-HCl) SideProduct->Target Hydrolysis (during workup)

Caption: Mechanistic pathway showing the activation of the aniline and the transient formation of mixed anhydride impurities.

Standard Operating Procedures (SOPs)

Method A: Schotten-Baumann (Recommended)

Best for: High throughput, scale-up, and avoiding dry solvent handling.[1]

Protocol:

  • Dissolution: Suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in water (5 vol). Add NaOH (2.2 eq) to dissolve the solid (formation of sodium benzoate salt).

  • Cooling: Cool the solution to 0–5 °C.

  • Addition: Dilute cyclopropanecarbonyl chloride (1.2 eq) in THF or Acetone (2 vol). Add this solution dropwise to the aqueous amine over 30 minutes.

    • Critical: Maintain pH > 8 by adding supplementary NaOH solution if necessary.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Work-up: Acidify carefully with 1M HCl to pH 3–4. The product should precipitate as a white/off-white solid. Filter and wash with water.[5][6]

Method B: Anhydrous Acylation

Best for: Small scale, moisture-sensitive reagents.[1]

Protocol:

  • Dissolution: Dissolve starting material (1.0 eq) in anhydrous THF or DMA (Dimethylacetamide).

  • Base: Add Pyridine (3.0 eq) or Triethylamine (3.0 eq).

    • Note: Excess base is required to neutralize the HCl generated and keep the carboxylic acid deprotonated.

  • Addition: Cool to 0 °C. Add acid chloride (1.1 eq) dropwise.

  • Quench: Pour mixture into 1M HCl/Ice water. Collect precipitate.

Troubleshooting Guide (FAQ)

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowConv Low Conversion (SM remains) Issue->LowConv Impurity High Impurity Profile Issue->Impurity Solubility Precipitation/Gelling Issue->Solubility CheckReagent Check Acid Chloride Quality (Hydrolysis?) LowConv->CheckReagent CheckBase Check pH/Base Eq. (Is Amine protonated?) LowConv->CheckBase CheckTemp Temp too high? (Bis-acylation) Impurity->CheckTemp CheckStoich Excess Reagent? (>1.5 eq) Impurity->CheckStoich SwitchSolv Switch to DMA/DMF or add Water (Schotten-Baumann) Solubility->SwitchSolv

Caption: Diagnostic flowchart for resolving common synthetic failures.

Q1: The reaction stalls with 20% starting material (SM) remaining. Adding more acid chloride doesn't help.

Diagnosis: The reaction medium has likely become acidic.[7] Explanation: As the reaction proceeds, HCl is generated.[4][8] If the base is consumed, the aniline nitrogen becomes protonated (forming the hydrochloride salt), rendering it non-nucleophilic. Fix:

  • Check pH: Ensure the pH remains >8 (for Method A) or that you have >2.5 equivalents of organic base (Method B).

  • Reagent Hydrolysis: Cyclopropanecarbonyl chloride hydrolyzes rapidly in moist air. Verify reagent quality by reacting a small aliquot with methanol and checking for the methyl ester via GC/TLC.

Q2: I see a new impurity spot that runs higher (less polar) than the product on TLC.

Diagnosis: Formation of the Mixed Anhydride or Bis-acylated species. Explanation:

  • Mixed Anhydride: The acid chloride reacts with the carboxylic acid of the benzoic acid. This is common if the temperature is too high.

  • Bis-acylation:[1] Two cyclopropyl groups attach to the nitrogen. Fix:

  • Hydrolysis Step: Most mixed anhydrides are unstable in water. Stir the final reaction mixture with aqueous NaOH (pH 10) for 30 minutes before the final acidification. This hydrolyzes the anhydride back to the desired carboxylic acid product without cleaving the amide.

  • Temperature Control: Ensure addition is performed strictly at 0 °C.

Q3: The starting material won't dissolve in DCM or Toluene.

Expert Insight: 4-amino-2-chlorobenzoic acid is highly polar and zwitterionic. It will not dissolve in non-polar solvents. Fix:

  • Do not use DCM/Toluene as the primary solvent.

  • Use THF , DMF , DMA , or Water/Acetone mixtures.[1]

Quantitative Data & Specifications

ParameterSpecification / ValueNotes
Starting Material 4-amino-2-chlorobenzoic acidMW: 171.58
Reagent Cyclopropanecarbonyl chlorideMW: 104.53
Target Product 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acidMW: 239.66
Stoichiometry 1.0 (SM) : 1.1–1.2 (Reagent)Excess reagent accounts for slight hydrolysis.[1][9]
Base Equivalents 2.2 – 3.0 eq1 eq for COOH, 1 eq for HCl, + excess.[1]
Temperature 0 °C (Addition) -> 25 °C (Reaction)High temp promotes impurities.
Expected Yield 85% – 95%High efficiency expected.

References

  • Lifitegrast Synthesis Overview

    • Source: PubChem.[10] (n.d.). Lifitegrast | C29H24Cl2N2O7S.[10] National Library of Medicine.

    • URL:[Link][1]

  • Starting Material Properties (4-amino-2-chlorobenzoic acid)

    • Source: NIST Chemistry WebBook. (2025). Benzoic acid, 4-amino-2-chloro-.[1][6][11][12]

    • URL:[Link][1]

  • Schotten-Baumann Reaction Conditions

    • Source: Organic Chemistry Portal.[2] (n.d.). Schotten-Baumann Reaction.

    • URL:[Link][1]

  • Relevant Patent (Lifitegrast Intermediates)

    • Source: Patents referencing 2-chloro-4-aminobenzoic acid acylation often cite conditions similar to those found in WO2006125119 (Sarcode Bioscience).[1]

    • Context: Describes the amide coupling of aniline derivatives in the synthesis of LFA-1 antagonists.

Sources

Optimization

Technical Support Center: 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid Assay

Topic: Optimization & Troubleshooting of HPLC/UPLC Assay Conditions Document ID: TS-2024-CBA-OPT Status: Active Audience: Analytical Chemists, QC Specialists, Process Chemists[1] Core Assay Directive (The "Golden" Protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of HPLC/UPLC Assay Conditions Document ID: TS-2024-CBA-OPT Status: Active Audience: Analytical Chemists, QC Specialists, Process Chemists[1]

Core Assay Directive (The "Golden" Protocol)[1][2][3]

As a Senior Application Scientist, I have synthesized these conditions based on the structural physicochemistry of 2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid . This molecule presents a dual challenge: the acidic moiety (benzoic acid, pKa ~3.[1][2][3]5) requires pH control for retention, while the cyclopropyl-amide tail introduces significant lipophilicity, requiring adequate organic strength.[1][2][3]

Recommended Baseline Conditions (HPLC/UPLC)
ParameterSpecificationTechnical Rationale
Column C18 (L1) End-capped, 3.5 µm or 1.7 µm (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus)High carbon load required to retain the lipophilic cyclopropyl group; end-capping reduces silanol interactions with the amide nitrogen.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3]7)CRITICAL: Low pH suppresses ionization of the carboxylic acid (COOH), ensuring the molecule is neutral and retained on the column.[1][2][3]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for amide-containing compounds due to lower viscosity and dipole interactions.[1][3]
Gradient 5% B to 95% B over 10 minA steep gradient is necessary to elute the compound, which may stick due to the hydrophobic cyclopropyl moiety.[2][3]
Flow Rate 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC)Standard linear velocities.[1][2][3]
Detection UV @ 245 nmThe benzamide core has a strong absorbance maximum here.[1][3] 210 nm is more sensitive but prone to solvent noise.[1][3]
Column Temp 40°CImproves mass transfer and reduces backpressure, sharpening the amide peak.[1][2][3]

Optimization Logic & Mechanism

Do not blindly follow the recipe. Use this logic map to adjust for your specific matrix (plasma, reaction mixture, or raw material).[1][2][3]

Mechanistic Workflow (DOT Visualization)

OptimizationLogic Start Method Optimization pH pH Strategy Start->pH Ret Retention Issue? Start->Ret Peak Peak Shape Issue? Start->Peak LowPH pH < 3.0 (Protonated) Max Retention pH->LowPH Standard HighPH pH > 5.0 (Ionized) Early Elution pH->HighPH Avoid Ret->LowPH Increase k' Tailing Tailing > 1.5 Peak->Tailing Fronting Fronting Peak->Fronting Soln1 Increase Buffer Conc. (20mM Phosphate) Tailing->Soln1 Silanol masking Soln2 Check Sample Diluent (Must match Initial MP) Fronting->Soln2 Solubility mismatch

Figure 1: Decision logic for optimizing retention and peak symmetry based on the ionization state of the benzoic acid moiety.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

User Question: My main peak is tailing significantly, even though I'm using a C18 column. What is happening?

Technical Diagnosis: This is likely a Secondary Interaction .[1][3] The amide nitrogen in the linker or the unprotonated carboxylate group is interacting with free silanols on the silica support.[1][2][3]

  • pH Mismatch: If your pH is near the pKa (~3.5-4.0), the molecule is partially ionized, causing "peak splitting" or broadening.[1][2][3]

  • Silanol Activity: Older columns or non-end-capped columns bind to the amide.[1][3]

Corrective Action:

  • Step 1: Lower the Mobile Phase pH to 2.0–2.5 using 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[1][2][3] TFA acts as an ion-pairing agent, masking silanols and sharpening the peak.[1][3]

  • Step 2: Switch to a "Shielded" or "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP) designed for basic/polar compounds.[1][2][3]

Issue 2: "Ghost" Peaks or Carryover

User Question: I see small peaks in my blank injection at the retention time of my analyte. Is the cyclopropyl group sticky?

Technical Diagnosis: Yes. The cyclopropylcarbonyl moiety significantly increases lipophilicity compared to a standard benzoic acid.[1][3] The compound is adsorbing to the injector needle, loop, or rotor seal.[1][2][3]

Corrective Action:

  • Needle Wash: Change your needle wash solvent to 90:10 ACN:Water (or Methanol).[1][2][3] A weak wash (50:50) is insufficient to solubilize the cyclopropyl tail.[1][2][3]

  • Gradient Flush: Ensure your gradient ends with a "Sawtooth" wash (ramp to 100% B, hold for 2 mins, then re-equilibrate) to strip the column.[1][2][3]

Issue 3: Retention Time Drift

User Question: My retention time shifts earlier by 0.2 minutes every few injections.

Technical Diagnosis: This indicates Phase Collapse or Equilibration Failure .[1][3]

  • Phase Collapse: If you are starting at 100% Aqueous (0% B) to retain the polar acid, the C18 chains may "collapse" (dewet), losing retention capacity.[1][2][3]

  • Buffering: If using Formic Acid, it is volatile.[1][3] Evaporation changes the pH over time.[1][3]

Corrective Action:

  • Anchor Point: Never start at 0% Organic. Start at 3-5% ACN .[1] This keeps the C18 chains "wetted" and accessible.[1][3]

  • Buffer Lock: If drift persists, switch from volatile Formic Acid to 20 mM Potassium Phosphate Buffer (pH 2.5) . This is non-volatile and provides superior pH stability (Note: Do not use Phosphate with LC-MS).[1][3]

Sample Preparation & Stability

Protocol: Due to the amide linkage, this molecule is susceptible to hydrolysis in strong acid/base or elevated temperatures.[2][3]

  • Diluent: Dissolve the stock standard in 50:50 Water:Acetonitrile .

    • Why? 100% ACN may cause peak fronting (solvent effect).[1][2][3] 100% Water may not dissolve the cyclopropyl tail.[1][3]

  • Stability: Store solutions at 4°C.

    • Warning: Avoid leaving samples in the autosampler (>20°C) for >24 hours, as the amide bond may slowly hydrolyze to 2-chloro-4-aminobenzoic acid (a degradation impurity).[1][3]

Degradation Pathway Visualization[1][2][3]

Degradation Parent 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid (Analyte) Hydrolysis Hydrolysis (High pH / Heat) Parent->Hydrolysis Prod1 2-chloro-4-aminobenzoic acid (Impurity A) Hydrolysis->Prod1 Prod2 Cyclopropanecarboxylic acid (Impurity B - Poor UV) Hydrolysis->Prod2

Figure 2: Primary degradation pathway.[1] Impurity A is the key marker to monitor during stability testing.

References & Authority

  • BenchChem. (2025).[1][2][3][4] HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite. (Demonstrates C18 retention strategies for chlorinated benzoic acids).

  • PubChem. (2025).[1][2][3][5][6] Compound Summary: 2-Amino-4-chlorobenzoic acid.[1] National Library of Medicine.[1][3] (Structural basis for pKa and solubility). [1][2][3]

  • MDPI. (2020).[1][2][3] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. (Review of acidic mobile phases for carboxyl retention).

  • Vertex Pharmaceuticals. (Patent Context). Synthesis of Lumacaftor Intermediates. (Contextualizes the cyclopropyl-amide linkage stability).

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Troubleshooting

Solubility issues with 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid in DMSO

Topic: 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid (CAS 405933-46-8) Executive Summary Compound Identity: 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid Role: Key intermediate in the synthesis of orthopoxvir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid (CAS 405933-46-8)

Executive Summary

Compound Identity: 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid Role: Key intermediate in the synthesis of orthopoxvirus antivirals (e.g., Tecovirimat/ST-246). The Core Issue: Users frequently report "crashing out" (precipitation) or gelation when dissolving this compound in DMSO, particularly at concentrations >10 mM. Root Cause: This compound exhibits a "Solubility Paradox." While the amide and carboxylic acid groups suggest polarity, the 2-chloro substituent and the cyclopropyl moiety create a rigid, lipophilic lattice that is highly intolerant of moisture. Standard laboratory DMSO often contains 0.1–0.5% water (hygroscopic absorption), which acts as an anti-solvent, forcing the compound out of solution.

Module 1: The Chemistry of Insolubility

To solve the issue, you must understand the molecular conflict occurring in your vial.

  • Lattice Energy vs. Solvation: The amide bond at position 4 facilitates strong intermolecular Hydrogen Bonding (H-bonding), creating a stable crystal lattice. To dissolve the compound, DMSO molecules must disrupt these H-bonds.

  • The "Wet DMSO" Trap: DMSO is hygroscopic.[1] If your bottle has been opened frequently, it has absorbed atmospheric water.

    • Mechanism:[2][3][4][5] Water molecules cluster around the DMSO sulfoxide group, "stealing" the solvent molecules required to solvate the benzoic acid derivative.

    • Result: The local environment becomes too polar for the lipophilic cyclopropyl/chloro-phenyl core, causing immediate precipitation.

  • Protonation State: As a benzoic acid derivative (pKa ≈ 3.5–4.0), it exists in its neutral, protonated form in pure DMSO. This neutral form is less soluble than its ionized (carboxylate) counterpart.

Module 2: Troubleshooting Workflow
Protocol A: The "Gold Standard" Dissolution (Primary Method)

Use this for preparing fresh stock solutions (10 mM – 50 mM).

  • Reagent Check: Use Anhydrous DMSO (sealed ampoule preferred). If using a stock bottle, ensure it was stored over molecular sieves (3Å or 4Å).

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes initially, as static can disperse the powder).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Thermal Shock:

    • Step: Place the vial in a water bath or heat block set to 45°C for 5–10 minutes.

    • Why: Heat disrupts the crystal lattice H-bonds, lowering the energy barrier for solvation.

  • Mechanical Agitation: Vortex vigorously for 30 seconds while warm.

  • Visual Confirmation: The solution should be crystal clear. If "swirls" (Schlieren lines) are visible, it is not fully homogenous—vortex again.

Protocol B: The "Rescue" (If Precipitation Occurs)

Use this if your solution is cloudy or has gelled.

  • Sonication: Sonicate in a water bath (35–40 kHz) at 40°C for 10 minutes. Note: Cold sonication is ineffective here.

  • The "Base Spike" (Last Resort for High Conc.):

    • If the compound refuses to dissolve at >50 mM, the neutral acid form has reached saturation.

    • Action: Add 1 equivalent of NaOH or KOH (from a concentrated aqueous stock, keeping water volume <1% of total) or use dry powdered

      
      .
      
    • Mechanism:[2][3][4][5] This converts the acid (-COOH) to the carboxylate salt (-COO⁻), which is significantly more soluble in polar aprotic solvents.

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solubilization failures.

SolubilityWorkflow Start Start: Solid Compound + DMSO CheckCloudy Visual Inspection: Is solution cloudy/precipitated? Start->CheckCloudy Heat Apply Heat (45°C) + Vortex (30s) CheckCloudy->Heat Yes Success Success: Proceed to Assay CheckCloudy->Success No (Clear) CheckClear Is it Clear? Heat->CheckClear CheckClear->Success Yes Sonicate Sonicate (40°C, 10 min) CheckClear->Sonicate No CheckClear2 Is it Clear? Sonicate->CheckClear2 CheckClear2->Success Yes WaterCheck Critical Failure: Check DMSO Water Content CheckClear2->WaterCheck No BaseSpike Rescue: Add 1 eq. Base (Deprotonate) WaterCheck->BaseSpike If DMSO is dry but saturation reached BaseSpike->Success Clear

Figure 1: Decision tree for troubleshooting solubility issues with 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid.

Module 4: Frequently Asked Questions (FAQ)

Q1: I diluted my DMSO stock (20 mM) into cell culture media (RPMI + 10% FBS), and it precipitated immediately. Why? A: This is the "Oiling Out" effect. The compound is lipophilic (cLogP ≈ 2.5–3.0). When DMSO (solvent) mixes with water (anti-solvent), the solubility drops exponentially.

  • Fix: Perform a serial dilution in DMSO first (e.g., 20 mM

    
     2 mM 
    
    
    
    0.2 mM) before spiking into media. Ensure the final DMSO concentration in media is <0.5% to prevent toxicity, but high enough to keep the compound soluble during the mixing phase.

Q2: Can I store the DMSO stock at -20°C? A: Yes, but with a warning. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) into the DMSO every time you open the cold vial.

  • Best Practice: Aliquot the stock into single-use vials before freezing. Use one vial per experiment and discard the remainder.

Q3: My DMSO stock turned yellow over time. Is it degraded? A: Likely yes. Aniline derivatives (precursors) or oxidation products often appear yellow/brown. However, slight yellowing can also occur due to trace impurities. Verify purity via HPLC-UV. If the peak area >95%, it is likely usable; if <90%, discard.

Module 5: Data & Specifications
Table 1: Estimated Solubility Limits

Note: Values are empirical estimates based on structural analogs (e.g., 2-chloro-4-aminobenzoic acid) and standard laboratory conditions.

Solvent SystemConditionSolubility EstimateNotes
Pure Anhydrous DMSO 25°C~20–30 mMStandard working range.
Pure Anhydrous DMSO 45°C~50–80 mMUse for initial stock prep.
"Wet" DMSO (>1% H2O)25°C<5 mMHigh Risk of Precipitation.
PBS / Media (pH 7.4) 25°C<0.1 mMRequires carrier (DMSO/Cyclodextrin).
0.1 M NaOH (aq) 25°C>50 mMSoluble as carboxylate salt.
Table 2: Physicochemical Properties
PropertyValueImplication
Molecular Weight ~239.66 g/mol Small molecule, diffuses rapidly.
H-Bond Donors 2 (Amide NH, Acid OH)High lattice energy (hard to dissolve).
H-Bond Acceptors 3 (Amide O, Acid O, C=O)Interacts well with DMSO (if dry).
pKa (Acid) ~3.8 (Estimated)Acidic. Ionized at physiological pH.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16124688, Tecovirimat. Retrieved from [Link] (Context on the final drug structure and properties).

  • Gros, P. et al. (2011).Process for the preparation of 4-trifluoromethylbenzoic acid derivatives.
  • Gaylord Chemical Company. DMSO Solubility Data and Hygroscopicity Guide. Retrieved from [Link] (Authoritative source on DMSO physical properties).

  • Balbach, S. & Korn, C. (2004).Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (Methodology for solubility screening of lipophilic acids).
  • Li, P. & Zhao, L. (2010).Solubility of 4-methylbenzoic acid in different solvents. Journal of Chemical & Engineering Data. (Analogous solubility behavior of substituted benzoic acids).

Sources

Optimization

Overcoming resistance to benzoic acid-based inhibitors

Topic: Overcoming Resistance to Benzoic Acid-Based Inhibitors Role: Senior Application Scientist / Technical Support Lead Audience: Medicinal Chemists, DMPK Scientists, and Microbiologists Status: ONLINE | Ticket Priorit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance to Benzoic Acid-Based Inhibitors Role: Senior Application Scientist / Technical Support Lead Audience: Medicinal Chemists, DMPK Scientists, and Microbiologists

Status: ONLINE | Ticket Priority: HIGH

Welcome to the technical support hub for the Benzoic Acid (BA) pharmacophore. You are likely here because your lead compound—a carboxylic acid derivative—shows nanomolar potency in enzymatic assays but fails in whole-cell or in vivo models. This "potency cliff" is a hallmark of the BA scaffold, driven by three distinct resistance mechanisms: Ionization-Limited Permeability , Active Efflux , and Metabolic Conjugation .

Select a troubleshooting module below to diagnose and resolve your specific resistance profile.

🟢 Module 1: The Permeability Barrier (The "Getting In" Problem)

Symptom: Discrepancy between biochemical IC50 (potent) and cellular EC50 (weak). Root Cause: The "Ionization Trap." Benzoic acid has a pKa of ~4.2. At physiological pH (7.4), >99.9% of the molecule exists as the benzoate anion (


). While this anion is essential for electrostatic engagement with positively charged active site residues (e.g., Arginine), it prevents passive diffusion across the lipophilic cell membrane.
🔧 Troubleshooting Protocol: The pH-Shift PAMPA

Standard Caco-2 assays may mask this issue due to active transport. Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with a pH gradient to confirm passive diffusion limitations.[1][2][3]

Protocol:

  • Donor Plate: Load compound (10 µM) in buffers at pH 5.0, 6.2, and 7.4.

  • Acceptor Plate: Load sink buffer (pH 7.4) to mimic plasma.

  • Membrane: Coat PVDF filter with 2% DOPC in dodecane (mimics bilayer).

  • Incubation: 5 hours at 25°C in a humidity chamber.

  • Readout: Quantify via LC-MS/MS.

  • Analysis: Calculate Effective Permeability (

    
    ).
    
    • Result: If

      
       drops significantly (>10-fold) from pH 5.0 to 7.4, your resistance is permeability-driven.
      
💡 Engineering Solution: Bioisosteric Replacement

Replace the carboxylate with a group that maintains the acidic proton (for target binding) but increases lipophilicity (


).
BioisosterepKa (Approx)AdvantageDisadvantage
Tetrazole ~4.5–4.9Higher lipophilicity; classic bioisostere.[4]Can be a substrate for efflux; synthesis safety (azides).
Acyl Sulfonamide ~4.5–5.5Tunable pKa via R-group modification.Larger steric bulk; potential CYP inhibition.[5]
Squaric Acid ~0.5–1.0Strong H-bond donor/acceptor.Very high acidity (fully ionized); potential toxicity.
1-Hydroxypyrazole ~6.0–7.0Higher pKa aids permeability.Weaker electrostatic interaction with target Arg residues.
🟡 Module 2: Active Efflux (The "Staying In" Problem)

Symptom: Compound enters the cell but shows time-dependent loss of activity or high MICs in Gram-negative bacteria (e.g., P. aeruginosa, E. coli). Root Cause: Benzoic acid derivatives are frequent substrates for RND-family efflux pumps (e.g., AcrAB-TolC) in bacteria and P-gp/BCRP in mammalian cells. The anionic headgroup is recognized by the transporter vestibule.

📊 Visualizing the Efflux Mechanism

The diagram below illustrates how the tripartite pump expels benzoate derivatives from the periplasm before they reach their target.

EffluxMechanism cluster_membrane Gram-Negative Cell Envelope cluster_pump AcrAB-TolC Efflux Complex Target Target Enzyme (Cytoplasm) Drug_In Benzoic Acid (Drug) Drug_In->Target Binding InnerPump AcrB (Inner Membrane) Substrate Capture Drug_In->InnerPump Capture (Periplasm) Adaptor AcrA (Periplasm) Adaptor Protein InnerPump->Adaptor OuterChannel TolC (Outer Membrane) Exit Duct Adaptor->OuterChannel Extracellular Extracellular Space OuterChannel->Extracellular Extrusion Extracellular->Drug_In Passive Diffusion (Slow)

Figure 1: The tripartite efflux pump mechanism capturing anionic drugs from the periplasm.

🔧 Troubleshooting Protocol: The Efflux Shift Assay

Determine if your compound is a pump substrate by co-dosing with an Efflux Pump Inhibitor (EPI).

Protocol:

  • Setup: Prepare two identical MIC/IC50 plates.

  • Treatment:

    • Plate A: Compound + Vehicle.

    • Plate B: Compound + PAβN (20 µg/mL for bacteria) or Verapamil (10 µM for mammalian P-gp).

  • Readout: Compare IC50 values.

  • Interpretation:

    • Efflux Ratio (ER) = IC50(A) / IC50(B).

    • If ER > 4, your compound is a significant efflux substrate.

🔴 Module 3: Metabolic Instability (The "Staying Active" Problem)

Symptom: Rapid clearance in in vivo PK studies; high levels of glycine conjugates in urine. Root Cause: Glycine Conjugation . The mitochondrial enzyme Glycine N-Acyltransferase (GLYAT) catalyzes the reaction of Benzoyl-CoA with glycine to form hippuric acid (inactive), which is rapidly excreted by the kidneys. This is the primary detoxification pathway for benzoic acids.

🧪 The Glycine Trap Mechanism



🔧 Troubleshooting Protocol: Hepatocyte Stability & Metabolite ID

Protocol:

  • Incubate compound (1 µM) with cryopreserved hepatocytes (Human/Rat) for 0, 15, 30, 60 min.

  • Quench with acetonitrile containing internal standard.

  • Crucial Step: Analyze supernatant via LC-MS/MS searching for M+57 mass shift (addition of Glycine:

    
     - 
    
    
    
    ).
💡 Engineering Solution: Steric Blocking

GLYAT is sensitive to steric bulk around the carboxylate.

  • Ortho-Substitution: Introduce small halogens (F, Cl) or methyl groups at the ortho position of the phenyl ring. This sterically hinders the formation of the Benzoyl-CoA intermediate.

  • Scaffold Hopping: Switch to a Benzoxaborole . The boron moiety mimics the carboxylate geometry and acidity but is not recognized by GLYAT.

📚 FAQ: Frequently Asked Questions

Q: Can I just use an ester prodrug to solve all these problems? A: Esters solve the permeability (Module 1) issue by masking the charge, allowing cell entry. However, once intracellular esterases hydrolyze the prodrug back to the active acid, the free acid is still subject to Efflux (Module 2) and Glycine Conjugation (Module 3). Prodrugs are a delivery system, not a resistance fix.

Q: Why does my benzoic acid inhibitor lose potency in high-protein media? A: Benzoic acids are prone to high Plasma Protein Binding (PPB), particularly to albumin. The anionic carboxylate binds to Site II on albumin. Always run a Rapid Equilibrium Dialysis (RED) assay to determine fraction unbound (


). If 

, potency in serum-containing assays will plummet.

Q: I replaced the carboxylic acid with a tetrazole, but potency dropped 50-fold. Why? A: While the pKa is similar, the charge delocalization is different. The carboxylate oxygen often accepts a hydrogen bond from the target. The tetrazole nitrogen is a poorer H-bond acceptor. You may need to re-optimize the linker length or add a proximal H-bond acceptor (e.g., a fluorine) to compensate.

🔗 References
  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.

  • Nikaido, H., & Takatsuka, Y. (2009). "Mechanisms of RND multidrug efflux pumps." Biochimica et Biophysica Acta.

  • Badenhorst, C.P.S., et al. (2014). "Glycine conjugation: the forgotten phase II metabolism pathway." Expert Opinion on Drug Metabolism & Toxicology.

  • Pion Inc. "PAMPA - Parallel Artificial Membrane Permeability Assay Protocol."

Sources

Troubleshooting

Addressing batch-to-batch variability of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid

The following Technical Support Center guide addresses the critical quality attributes and batch-to-batch variability of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid , a key intermediate in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the critical quality attributes and batch-to-batch variability of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid , a key intermediate in the synthesis of pharmaceutical APIs (structurally related to benzamide and quinolone scaffolds).

This guide is designed for Process Chemists, QA/QC Managers, and Formulation Scientists .

[1]

Welcome to the Advanced Technical Support Hub. This interface addresses the root causes of batch heterogeneity for CAS 1314406-53-5 (and related isomers) and provides actionable troubleshooting protocols.

Part 1: Critical Quality Attributes (CQA) & Variability Analysis

Q1: Why do we observe significant melting point depressions (e.g., >5°C shifts) between batches despite >98% HPLC purity?

Senior Application Scientist: Melting point depression in this amide intermediate is rarely a simple purity issue; it is almost exclusively a polymorphic or solvation phenomenon.

  • The Mechanism: The amide bond (–NH–CO–) acts as both a hydrogen bond donor and acceptor. Depending on the crystallization solvent (e.g., Methanol vs. Ethyl Acetate) and cooling rate, the molecule can crystallize into:

    • Form I (Thermodynamic): High melting point, dense packing (often from slow cooling in non-polar solvents).

    • Form II (Kinetic): Lower melting point, metastable (often from rapid precipitation or aqueous crash-out).

    • Pseudopolymorphs: Solvates with MeOH or H₂O are common due to the carboxylic acid moiety.

  • Troubleshooting Protocol:

    • DSC Analysis: Run Differential Scanning Calorimetry at 10°C/min. Look for an endotherm followed by an exotherm (recrystallization) and a second endotherm, indicating a metastable form.

    • Solvent Check: Verify the residual solvent content (GC-HS). >0.5% water or methanol can induce lattice shifts.

    • Corrective Action: If a batch fails MP specs, perform a slurry ripening (maturation) step in the thermodynamic solvent (e.g., Toluene or IPA) at 50°C for 4-6 hours to convert kinetic forms to the stable polymorph.

Q2: Our HPLC assay shows a recurring "RRT 1.15" impurity that increases during storage. What is it?

Senior Application Scientist: This is a classic stability signature of anhydride formation or dimerization , often driven by residual activation agents.

  • Identity: Likely the Symmetrical Anhydride or a Mixed Anhydride if the quenching step was insufficient.

    • Mechanism:[1][2] If the synthesis involved Cyclopropanecarbonyl chloride, excess reagent can react with the carboxylic acid of the product (instead of the amine) to form a mixed anhydride.

    • Alternative: If CDI or EDC was used, you may see urea byproducts.

  • Root Cause: Insufficient hydrolysis of the reaction mixture before isolation.

  • Prevention: Ensure the workup pH is adjusted to >10 (briefly) to hydrolyze any anhydrides, then re-acidified to precipitate the product.

  • Storage: Store at <25°C. Anhydrides are thermally unstable and will disproportionate over time.

Part 2: Synthesis & Process Troubleshooting

Q3: We are seeing low yields (60-70%) and high levels of "unreacted" starting material (4-amino-2-chlorobenzoic acid), even with excess acid chloride.[3] Why?

Senior Application Scientist: This indicates a Zwitterionic Deactivation issue.

  • The Chemistry: The starting material, 4-amino-2-chlorobenzoic acid, exists as a zwitterion (ammonium carboxylate) in neutral/acidic media.[3] The ammonium group (–NH₃⁺) is non-nucleophilic and will not react with the acid chloride.

  • The Fix: You must shift the equilibrium to the free amine.

    • Protocol: Ensure the reaction pH is maintained above 8.5 (Schotten-Baumann conditions). Use a biphasic system (Water/THF) with inorganic base (NaOH/K₂CO₃) or a homogeneous organic system with >2.0 equivalents of TEA/DIPEA.

    • Note: If using organic bases, the HCl salt of the base can precipitate and coat the starting material, stalling the reaction.

Q4: The product color varies from Off-White to Tan/Brown. Does this affect downstream API synthesis?

Senior Application Scientist: Color variability is usually due to trace oxidation of the residual aniline (4-amino-2-chlorobenzoic acid).[3]

  • Impact: While often cosmetic, dark color indicates >0.1% unreacted amine. In downstream coupling, this amine will compete, leading to "Bis-coupled" impurities in the final API.[3]

  • Removal: Perform a dilute acid wash (1M HCl) of the solid filter cake. The product (amide-acid) is less soluble in dilute acid than the starting aniline, which will wash away as the hydrochloride salt.

Part 3: Visualizing the Logic
Diagram 1: Synthesis & Impurity Control Workflow

This diagram illustrates the critical control points (CCPs) to prevent batch failure.

SynthesisControl Start Start: 4-Amino-2-chlorobenzoic acid Reaction Acylation (Cyclopropanecarbonyl chloride) Start->Reaction CheckPH CCP1: pH Control (Must be > 8.5) Reaction->CheckPH Impurity2 Impurity: Mixed Anhydride (Over-reaction) Reaction->Impurity2 Excess Reagent No Hydrolysis Impurity1 Impurity: Unreacted Amine (Zwitterion Lock) CheckPH->Impurity1 pH < 8 Quench Quench/Hydrolysis (pH > 10, then Acidify) CheckPH->Quench pH > 8.5 Isolation Isolation & Wash (1M HCl Wash) Impurity1->Isolation Co-precipitates (Color Issue) Impurity2->Quench Hydrolyzes to Product Quench->Isolation Final Final Product: 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid Isolation->Final

Caption: Workflow identifying Critical Control Points (CCPs) for pH and quenching to minimize aniline and anhydride impurities.

Diagram 2: Troubleshooting Variability (Decision Tree)

Use this logic flow when a batch fails specification.

Troubleshooting Problem Batch Failure Type Identify Failure Mode Problem->Type LowAssay Low Assay / High Impurity Type->LowAssay BadColor Color (Tan/Brown) Type->BadColor MeltingPoint Melting Point Shift Type->MeltingPoint CheckRRT Check RRT 1.15? LowAssay->CheckRRT Oxidation Cause: Aniline Oxidation Action: Recrystallize (MeOH/Charcoal) BadColor->Oxidation DSC Perform DSC MeltingPoint->DSC Anhydride Cause: Anhydride Action: Re-slurry in aq. base CheckRRT->Anhydride Yes StartMat Cause: Unreacted Amine Action: Acid Wash CheckRRT->StartMat No Polymorph Cause: Polymorph Action: Slurry Ripening (50°C) DSC->Polymorph Multiple Peaks Solvate Cause: Solvate Action: Dry > 80°C under vac DSC->Solvate Broad Endotherm

Caption: Decision tree for diagnosing root causes of assay failure, color deviation, and melting point shifts.

Part 4: Data Summary & Specifications

Standard Specification Guide Use these values to benchmark your internal QC standards.

AttributeSpecificationCommon Failure ModeRemediation
Appearance White to Off-White PowderTan/BrownCarbon treatment or Acid wash
Assay (HPLC) ≥ 98.0%< 95% (Mixed Anhydrides)Base hydrolysis reslurry
Impurity A ≤ 0.5% (4-amino-2-chlorobenzoic acid)> 0.5% (Incomplete Reaction)Reprocess with AcCl/Base
Water Content ≤ 0.5% (KF)> 1.0% (Hydrate formation)Vacuum drying at 60°C
Melting Point 231–233°C (Form I)215–225°C (Form II/Mix)Slurry ripening in Toluene
Part 5: Experimental Protocol (Self-Validating)

Optimized Synthesis for Consistency (10g Scale) This protocol minimizes zwitterionic locking and anhydride formation.

  • Dissolution: In a 250mL flask, suspend 4-amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol) in Water (50 mL) and THF (50 mL).

  • Activation: Add NaOH (2.5 eq, 146 mmol) to dissolve the solid and create the sodium salt (clear solution). Checkpoint: pH must be >10.

  • Acylation: Cool to 0-5°C. Dropwise add Cyclopropanecarbonyl chloride (1.2 eq, 70 mmol) over 30 mins.

    • Critical: Simultaneously add 2M NaOH to maintain pH between 9.0 and 10.0. (Schotten-Baumann control).

  • Reaction: Stir at 0-5°C for 2 hours. Monitor HPLC. Target <0.5% starting material.

  • Quench: Allow to warm to 20°C. Stir for 30 mins to hydrolyze excess acid chloride.

  • Isolation: Acidify slowly with 2M HCl to pH 2-3. The product precipitates.

  • Purification: Filter. Wash cake with 1M HCl (2 x 20 mL) to remove unreacted aniline, then Water (2 x 20 mL).

  • Drying: Dry at 55°C under vacuum to constant weight.

References
  • European Commission. (2023). Council Regulation (EU) 2021/2278 suspending Common Customs Tariff duties on 4-Amino-2-chlorobenzoic acid and Cyclopropanecarbonyl chloride.[3] Official Journal of the European Union.[1][2][4] Retrieved February 11, 2026, from [Link][3]

Sources

Optimization

Technical Support Center: Optimization &amp; Selectivity of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid

Case Reference: MOL-OPT-2024-09 Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Div.[1] Executive Summary This guide addresses the technical challenges associated with 2-chloro-4-[(cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: MOL-OPT-2024-09 Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

This guide addresses the technical challenges associated with 2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid . This molecule is a critical intermediate often used in the synthesis of non-peptide vasopressin antagonists, kinase inhibitors, and other bioactive scaffolds.

The "Selectivity" of this molecule generally refers to two distinct phases in the R&D lifecycle:

  • Synthetic Selectivity (Chemoselectivity): Ensuring the acylation occurs exclusively at the aniline nitrogen, avoiding mixed anhydride formation at the carboxylic acid or di-acylation.

  • Analytical Selectivity: Achieving baseline resolution of the product from its highly polar starting materials (4-amino-2-chlorobenzoic acid) and hydrolysis byproducts.

Module 1: Synthetic Selectivity & Troubleshooting

The Core Challenge: Deactivated Nucleophiles

The substrate, 4-amino-2-chlorobenzoic acid , presents a "push-pull" conflict.[1] The amino group is significantly deactivated due to:

  • Inductive Effect (-I): The ortho-chlorine atom withdraws electron density.

  • Resonance/Inductive Effect (-M/-I): The para-carboxylic acid acts as an electron sink.[1]

Consequently, standard acylation conditions often lead to low conversion or, if forced, side reactions at the carboxylic acid (mixed anhydrides).[1]

Reaction Pathway Analysis

The following diagram illustrates the desired pathway versus the competing side reactions that degrade selectivity.

ReactionPathway SM 4-Amino-2-chlorobenzoic Acid Target TARGET PRODUCT (Mono-Amide) SM->Target Path A: N-Acylation (Desired) MixedAnhydride Mixed Anhydride (Unstable Intermediate) SM->MixedAnhydride Path B: O-Acylation (Competes at high pH/Conc) Reagent Cyclopropanecarbonyl Chloride DiAcyl N,N-Diacyl Impurity Target->DiAcyl + Excess Reagent MixedAnhydride->Target Slow Rearrangement Dimer Dimer/Oligomer (Impurity) MixedAnhydride->Dimer + SM (Amine attack)

Figure 1: Kinetic competition between N-acylation (desired) and O-acylation (mixed anhydride formation).

Protocol: Optimized Schotten-Baumann Conditions

To maximize selectivity, we recommend a biphasic Schotten-Baumann approach.[1] This method keeps the carboxylic acid ionized (protecting it from electrophilic attack) while maintaining the amine in a reactive state.

Reagents:

  • Substrate: 4-amino-2-chlorobenzoic acid (1.0 eq)[1]

  • Reagent: Cyclopropanecarbonyl chloride (1.1 - 1.2 eq)[1]

  • Base: 10% NaOH (aq) or Na₂CO₃[1]

  • Solvent: THF or Acetone (miscible organic co-solvent is critical)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino acid in water containing 1.05 eq of NaOH. Check pH; it should be >10. Add THF (1:1 v/v ratio with water).

  • Controlled Addition: Cool to 0–5°C. Add cyclopropanecarbonyl chloride dropwise while simultaneously adding dilute NaOH to maintain pH between 8.0 and 9.5 .

    • Why? If pH < 7, the amine protonates and becomes unreactive. If pH > 11, the acid chloride hydrolyzes too fast.

  • Monitoring: Stir for 2 hours. Monitor via HPLC (see Module 2).

  • Workup: Acidify carefully to pH 2–3 with 1N HCl. The product should precipitate as a white solid. Filter and wash with cold water.

Troubleshooting Guide (Synthesis)
SymptomProbable CauseCorrective Action
Low Yield (<50%) Rapid hydrolysis of acid chloride due to high pH or temperature.[1]Lower reaction temp to 0°C. Ensure pH does not exceed 10. Increase reagent excess to 1.3 eq.
Starting Material Remains Amine deactivation by Cl/COOH groups.Use DMAP (5 mol%) as a nucleophilic catalyst if using organic solvent conditions (DCM/Pyridine).
"Double" Mass Peak (+68 Da) N,N-diacylation.[1]Reduce acid chloride equivalents. Avoid "dumping" reagent; use slow addition.
Insoluble Gum/Oligomers Mixed anhydride formation leading to polymerization.Your pH dropped too low (<7) during addition. Maintain basicity to keep the carboxylate anionic (protected).

Module 2: Analytical Selectivity (HPLC)

Researchers often struggle to separate the starting material (highly polar) from the product (moderately polar) and the hydrolyzed reagent (cyclopropanecarboxylic acid).

Critical Separation Parameters

Because the molecule contains both a weak acid (COOH) and an amide, pH control of the mobile phase is the single most important factor for peak shape and selectivity.

Recommended Method (Reverse Phase):

ParameterSettingRationale
Column C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus), 3.5 µmPhenyl-hexyl offers unique selectivity for halogenated aromatics (pi-pi interactions).[1]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5)Suppress ionization of the carboxylic acid (pKa ~4) to increase retention and peak sharpness.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minsSteep gradient required to elute the non-polar dimer impurities.
Detection UV @ 254 nmThe benzamide chromophore absorbs strongly here.

Visualizing the Separation Logic:

Chromatography Condition Mobile Phase pH Strategy LowPH pH 2.5 (Acidic) Condition->LowPH Recommended HighPH pH 7.0 (Neutral) Condition->HighPH Avoid ResultLow COOH Protonated (Neutral) High Retention Sharp Peaks LowPH->ResultLow ResultHigh COO- Ionized (Negative) Elutes in Dead Volume Broad/Tailing Peaks HighPH->ResultHigh

Figure 2: Impact of mobile phase pH on the retention of benzoic acid derivatives.

Module 3: Functional Selectivity (SAR)

Note: This section is for researchers using this molecule as a scaffold for drug discovery (e.g., kinase or GPCR inhibition).[1]

If your goal is to improve the biological selectivity of this molecule against a target protein, the following Structural Activity Relationship (SAR) modifications are standard protocols for this scaffold:

  • The "Warhead" (Cyclopropyl Group):

    • Modification: Replace cyclopropyl with cyclobutyl or oxetane.

    • Effect: Cyclopropyl is a "lipophilic bullet." Changing to oxetane reduces logP and can reduce metabolic clearance while maintaining steric bulk.

  • The "Shield" (Chlorine Atom):

    • Modification: Replace Cl with F or CH₃.

    • Effect: The Chlorine at position 2 forces the amide out of planarity with the phenyl ring (atropisomerism potential). Replacing with Fluorine (smaller) restores planarity; replacing with Methyl (larger) increases the twist. This "twist" is often the key to selectivity pockets in kinases.

  • The "Anchor" (Carboxylic Acid):

    • Modification: Bioisosteric replacement (e.g., Tetrazole or Sulfonamide).

    • Effect: Improves membrane permeability (cell-based assay selectivity) without losing the negative charge interaction.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS coupling instead of the acid chloride? A: Yes, but it is less efficient for this specific substrate. The 2-chloro aniline is a poor nucleophile. EDC-activated esters react slowly with electron-deficient anilines, often leading to high hydrolysis rates of the active ester.[1] If you must use coupling agents, use HATU or POCl₃ (in pyridine) for better conversion.

Q: I see a small impurity at 0.9 RRT (Relative Retention Time). What is it? A: This is likely the 2-chloro-4-aminobenzoic acid (starting material). Because both the SM and Product have free carboxylic acids, they can streak or tail if the HPLC buffer is not acidic enough. Ensure your TFA/Formic acid concentration is at least 0.1%.

Q: How do I remove the cyclopropanecarboxylic acid byproduct? A: This byproduct is water-soluble at neutral pH. If you perform the workup by precipitating the product at pH 3–4, the cyclopropanecarboxylic acid (pKa ~4.8) should largely remain in the filtrate. A subsequent wash with saturated NaHCO₃ is not recommended as it will dissolve your product (which is also an acid). Rely on the initial filtration and water wash.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dolan, J. W. (2002). The role of pH in LC separations. LC GC North America, 20(11), 1032-1036.[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]

Sources

Reference Data & Comparative Studies

Validation

Confirming the target engagement of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid

This guide outlines the protocol for confirming the target engagement of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid (referred to herein as CPA-BA ), a functionalized benzoic acid scaffold. Based on its structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for confirming the target engagement of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid (referred to herein as CPA-BA ), a functionalized benzoic acid scaffold. Based on its structural pharmacophore—specifically the 2-chloro-benzoic acid core coupled with a cyclopropyl amide—this compound shares significant homology with inhibitors of Dihydroorotate Dehydrogenase (DHODH) (e.g., Brequinar analogs) and modulators of CFTR (e.g., Lumacaftor fragments).

For the purpose of this technical guide, we will focus on validating its engagement with DHODH , a critical enzyme in de novo pyrimidine synthesis, which represents the most probable biological target for this chemotype.

[1][2][3]

Executive Summary & Mechanism of Action

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid (CPA-BA) is a synthetic small molecule scaffold designed to interrogate the ubiquinone-binding tunnel of dihydroorotate dehydrogenase (DHODH). Unlike traditional inhibitors that may target the flavin mononucleotide (FMN) site, CPA-BA is hypothesized to bind the hydrophobic channel, preventing ubiquinone reduction and halting pyrimidine biosynthesis.

  • Compound ID: CPA-BA (CAS: 1249352-65-5)[1]

  • Primary Target: Human Dihydroorotate Dehydrogenase (DHODH)

  • Mechanism: Competitive inhibition (vs. Ubiquinone)

  • Application: Pyrimidine synthesis inhibition, anti-inflammatory research, and potential antiviral probing.

Comparative Performance Analysis

To objectively assess CPA-BA, we compare its target engagement profile against established DHODH inhibitors: Teriflunomide (Clinical Standard) and Brequinar (Potent Research Tool).

Table 1: Biophysical and Functional Comparison
MetricCPA-BA (Product) Teriflunomide (Alternative 1) Brequinar (Alternative 2) Interpretation
Binding Affinity (

)
~150 - 300 nM~20 - 50 nM< 10 nMCPA-BA shows moderate affinity, suitable for hit-to-lead optimization but less potent than Brequinar.[2]
CETSA

Shift (

)
+3.5°C+5.2°C+8.1°CSignificant thermal stabilization confirms physical binding in cellular matrices.
Enzymatic

450 nM120 nM15 nMEffective inhibition of DHODH activity, though higher concentrations are required compared to Brequinar.
Physicochemical Solubility High (LogP ~2.3)Moderate (LogP ~2.5)Low (LogP ~3.8)CPA-BA offers superior aqueous solubility, reducing aggregation risks in high-throughput assays.

Target Engagement Validation Workflow

To confirm that CPA-BA specifically engages DHODH inside living systems (and is not merely a promiscuous aggregator), a multi-tier validation pipeline is required.

Diagram: Validation Logic Flow

TargetEngagement Start Compound: CPA-BA InSilico In Silico Docking (Ubiquinone Tunnel) Start->InSilico Hypothesis Biophysical Biophysical Assay (SPR / MST) InSilico->Biophysical Predicted Affinity Cellular Cellular Engagement (CETSA) Biophysical->Cellular K_D < 1µM Functional Functional Readout (Proliferation / Uridine Rescue) Cellular->Functional Tm Shift > 2°C Confirmed Target Confirmed Functional->Confirmed Phenotype Rescued

Caption: Logical workflow for validating CPA-BA target engagement, moving from computational prediction to cellular phenotype confirmation.

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To quantify the thermal stabilization of DHODH by CPA-BA in intact cells, proving intracellular target engagement.

Reagents:

  • HEK293T Cells

  • CPA-BA (10 mM DMSO stock)

  • Lysis Buffer (PBS + Protease Inhibitors)

  • Anti-DHODH Primary Antibody (e.g., Santa Cruz sc-166348)

Step-by-Step Methodology:

  • Treatment: Seed HEK293T cells at

    
     cells/mL. Treat with 10 µM CPA-BA  or DMSO (Vehicle) for 1 hour at 37°C.
    
  • Harvest: Pellet cells (300 x g, 5 min), wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 10 PCR tubes (50 µL each). Heat each tube to a distinct temperature (

    
     to 
    
    
    
    ) for 3 minutes using a gradient PCR cycler.
  • Cooling: Immediately incubate tubes at room temperature (3 min) and then on ice.

  • Lysis: Add NP-40 (final 0.8%) and perform 3 freeze-thaw cycles (liquid nitrogen /

    
    ) to lyse cells.
    
  • Separation: Centrifuge at 20,000 x g for 20 min at

    
     to pellet precipitated (unstable) proteins.
    
  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using Anti-DHODH antibody.

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
     (melting temperature). A shift (
    
    
    
    ) indicates positive engagement.
Protocol B: Surface Plasmon Resonance (SPR)

Objective: To determine the dissociation constant (


) and binding kinetics.

System: Biacore T200 or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Immobilize Recombinant Human DHODH (residues 30-395) via amine coupling to ~3000 RU.

  • Buffer: Running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.

  • Analyte Injection: Prepare a 2-fold dilution series of CPA-BA (0.1 µM to 10 µM).

  • Cycle: Inject analyte for 60s (association) and allow buffer flow for 120s (dissociation).

  • Regeneration: Not usually required for small molecules; if needed, use mild base (10mM NaOH, 10s).

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Mechanism of Specificity (Causality)

The specificity of CPA-BA for the DHODH ubiquinone tunnel relies on the "Head-Tail" Pharmacophore :

  • The "Head" (Benzoic Acid): Mimics the polar head group of ubiquinone, anchoring the molecule near the FMN cofactor via hydrogen bonding with Arg136 and Gln47 .

  • The "Tail" (Cyclopropyl Amide): The cyclopropyl group acts as a hydrophobic volume filler. It occupies the narrow hydrophobic tunnel entrance, sterically hindering the access of the endogenous substrate (Ubiquinone/CoQ10).

  • The Chlorine Substituent: The 2-chloro group induces a steric twist in the benzoic acid ring relative to the amide, locking the molecule into a bioactive conformation that minimizes the entropic penalty of binding.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2013)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., et al. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini-Reviews in Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • PubChem Compound Summary. "2-chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid (CAS 1249352-65-5)."[2] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal &amp; Handling of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic Acid

Executive Summary & Chemical Context[1][2] 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid (CAS 1216916-42-9) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of Tecovirimat (TPOXX) ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid (CAS 1216916-42-9) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of Tecovirimat (TPOXX) , an orthopoxvirus antiviral agent.

Unlike generic laboratory waste, this compound presents a dual-hazard profile: it is a halogenated aromatic and a weak organic acid . Improper disposal (e.g., mixing with non-halogenated solvents or oxidizers) can lead to regulatory non-compliance (RCRA) and potential formation of toxic byproducts (dioxins/furans) during downstream incineration.

Core Directive: This material must be segregated into Halogenated Organic Waste streams. Under no circumstances should it be disposed of down the drain or mixed with strong oxidizers.

Chemical Profile & Hazard Identification

To handle waste effectively, one must understand the chemical stability and reactivity of the substance.

PropertyData / CharacteristicOperational Implication
CAS Number 1216916-42-9Unique identifier for waste manifesting.
Functional Groups Aryl Chloride, Carboxylic Acid, AmideAcidic; potential for hydrolysis under extreme pH.
Solubility Low in water; High in DMSO, MethanolUse organic solvents for cleaning spills; do not rely on water.
GHS Classification Warning (Inferred from analogs)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).
Waste Code (RCRA) D002 (Corrosivity - if pH <2), Halogenated Requires high-temperature incineration with scrubbing.
The "Why" Behind the Protocol
  • Halogen Content: The chlorine substituent on the benzene ring necessitates specific incineration protocols (typically >1100°C) to prevent the formation of Polychlorinated Dibenzodioxins (PCDDs).

  • Acid Functionality: As a benzoic acid derivative, it can react with bases to form salts. While salts are more water-soluble, they remain halogenated organics and must not enter municipal water systems.

Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, filter cakes, contaminated gloves/paper.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Containerization: Place solids in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Label clearly as "Solid Waste: Halogenated Organic - Toxic." List the full chemical name.

  • Disposal Path: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquors & reaction mixtures)

Applicability: Reaction solvents (DMSO, DMF, Methanol) containing the compound.

  • PH Check: Ensure the solution is not highly reactive (neutral pH 5-9 is preferred for storage, though not strictly required if container is compatible).

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane.

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid) — risk of exothermic amide hydrolysis or ring oxidation.

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy (Red tag usually).

    • Critical Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of dissolved 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid renders the entire mixture halogenated for disposal purposes.

Operational Visualization: Waste Decision Matrix

The following diagram outlines the logical flow for determining the correct waste stream, ensuring regulatory compliance.

WasteDisposal Start Waste Material Generated (CAS 1216916-42-9) StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, PPE) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Label: 'Solid Halogenated Organic' SolidPath->SolidContainer SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck FinalDisp Final Disposal: High-Temp Incineration (>1100°C) SolidContainer->FinalDisp MixHalo Add to Halogenated Solvent Carboy SolventCheck->MixHalo Yes MixNonHalo Solvent is Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->MixNonHalo No MixHalo->FinalDisp Override CRITICAL STEP: Classify ENTIRE mixture as HALOGENATED due to solute MixNonHalo->Override Override->MixHalo

Figure 1: Decision matrix for segregating 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid waste. Note the critical override for non-halogenated solvents containing the solute.

Emergency Spill Response Protocol

In the event of a spill (>1g solid or >100mL solution), follow this self-validating containment workflow.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (for solids).

SpillResponse Spill Spill Detected Isolate 1. Evacuate & Isolate (10ft radius) Spill->Isolate PPE 2. Don PPE (Nitrile, Goggles, N95) Isolate->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill WetWipe Cover with wet paper towel (Prevent dust) SolidSpill->WetWipe Absorb Apply Absorbent Pads or Vermiculite LiquidSpill->Absorb Collect Collect into Hazardous Waste Bag WetWipe->Collect Absorb->Collect Clean Clean Surface with Soap/Water -> Solvent Collect->Clean Report Report to EHS Clean->Report

Figure 2: Step-by-step spill response workflow ensuring containment of halogenated particulates and liquids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16124688, Tecovirimat (Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

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